3,4,5,6-Tetrabromophthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrabromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFTXHFUNIFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179160 | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24407-32-7 | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002695219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4,5,6-Tetrabromophthalimide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5,6-tetrabromophthalimide (CAS Number: 24407-32-7), a halogenated aromatic imide. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its emerging applications as a versatile scaffold in drug discovery and development, particularly in the synthesis of novel anticancer agents. Safety and handling information is also included.
Chemical Identity and Properties
This compound, systematically named 4,5,6,7-tetrabromoisoindole-1,3-dione, is a stable, crystalline solid. Its core structure, a phthalimide ring heavily substituted with bromine atoms, imparts unique chemical characteristics that are being leveraged in medicinal chemistry.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 24407-32-7 | |
| Molecular Formula | C₈HBr₄NO₂ | |
| Molecular Weight | 462.71 g/mol | |
| IUPAC Name | 4,5,6,7-tetrabromoisoindole-1,3-dione | |
| Synonyms | Tetrabromophthalimide, 4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione | |
| Appearance | Solid (form may vary) | |
| Melting Point | Data not available. The chloro-analog melts at >300 °C. | |
| Boiling Point | Data not available (likely decomposes at high temperatures). | |
| Solubility | Data not available. The derivative N,N'-ethylenebis(tetrabromophthalimide) is insoluble in water, acetone, methanol, and toluene. |
Synthesis of this compound
While specific literature detailing the synthesis of the parent this compound is scarce, a general and reliable method for the preparation of phthalimides involves the reaction of the corresponding anhydride with an ammonia source. The following is a representative experimental protocol adapted from general procedures for phthalimide synthesis.
Representative Experimental Protocol
Reaction: Condensation of 3,4,5,6-Tetrabromophthalic Anhydride with Urea.
Materials:
-
3,4,5,6-Tetrabromophthalic Anhydride (TBPA)
-
Urea
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
In a mortar, thoroughly grind a 1:1 molar ratio of 3,4,5,6-tetrabromophthalic anhydride and urea for approximately 1-2 minutes.
-
Transfer the resulting mixture to a microwave-safe reaction vessel.
-
Add a catalytic amount (e.g., 5-10 drops) of DMF to the solid mixture.
-
Place the vessel in a laboratory microwave synthesizer and irradiate at a suitable power (e.g., 700 W) for a short duration (typically 30-90 seconds), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the vessel to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid, if necessary.
This solvent-free, microwave-assisted method is presented as an efficient and environmentally benign alternative to traditional high-temperature fusion methods.
Logical Workflow for Synthesis
The synthesis of this compound is a straightforward process starting from the corresponding anhydride.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
While derivatives of this compound have been utilized as flame retardants, recent research has highlighted the potential of the tetrabromophthalimide scaffold in the development of novel therapeutic agents, particularly in oncology.
Anticancer Activity
N-substituted tetrabromophthalimide derivatives have been designed and synthesized as potential anticancer agents. These compounds have been shown to exhibit inhibitory activity against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include:
-
Tubulin Polymerization Inhibition: Certain derivatives have been
An In-depth Technical Guide to the Synthesis of 3,4,5,6-Tetrabromophthalimide from Tetrabromophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 3,4,5,6-tetrabromophthalimide, a key intermediate in the development of various pharmacologically active compounds and functional materials. The document details the prevalent synthetic methodologies for the conversion of 3,4,5,6-tetrabromophthalic anhydride to the corresponding imide. Key reaction parameters, detailed experimental protocols, and a summary of quantitative data are presented to facilitate replication and further investigation by researchers in organic synthesis and drug discovery.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The imide functionality, combined with the presence of four bromine atoms on the aromatic ring, imparts unique electronic and lipophilic properties. These characteristics make it a valuable scaffold for the design of novel therapeutic agents, including enzyme inhibitors and anticancer drugs. Furthermore, its high bromine content makes it a precursor for flame retardant materials. This guide focuses on the direct synthesis of this compound from its corresponding anhydride, a fundamental transformation for accessing this important chemical entity.
Synthetic Pathways and Methodologies
The primary route for the synthesis of this compound involves the reaction of 3,4,5,6-tetrabromophthalic anhydride with a nitrogen source. The most common and direct methods employ urea or a primary amine, typically in a high-boiling solvent or under thermal conditions.
Reaction with Primary Amines
A general and widely applied method for the synthesis of N-substituted tetrabromophthalimides is the condensation of tetrabromophthalic anhydride with a primary amine.[1] This reaction is typically carried out in a solvent such as glacial acetic acid under reflux conditions.[1] The primary amine acts as the nucleophile, attacking the carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the imide ring. While this method is predominantly used for N-substituted derivatives, it establishes the general reactivity and conditions applicable to the formation of the phthalimide ring system.
Reaction with Urea
For the synthesis of the unsubstituted this compound, urea serves as a convenient and effective source of ammonia at elevated temperatures. The reaction can be performed under solvent-free (fusion) conditions or with the aid of a high-boiling solvent. Microwave irradiation has also been demonstrated to be an efficient method for driving this reaction to completion in a significantly shorter time.[2] The mechanism involves the initial nucleophilic attack of urea on the anhydride, followed by an intramolecular cyclization and elimination of byproducts to yield the stable imide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its N-substituted analogues based on the methodologies described in the literature.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) |
| Tetrabromophthalic Anhydride | 4,4′-diselanediyldianiline | Acetic Acid | Reflux, 1 h | 2,2′-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione) | 96 | >300 |
| Tetrabromophthalic Anhydride | Tryptophane | Acetic Acid | Reflux, 2 h | N-substituted tetrabromophthalimide | Good | Not specified |
| Tetrabromophthalic Anhydride | Glutamic Acid | Acetic Acid | Reflux, 2 h | N-substituted tetrabromophthalimide | Good | Not specified |
| Phthalic Anhydride | Urea | None | Microwave, 6 min | Phthalimide | Quantitative | Not specified |
| Phthalic Anhydride | Urea | None | Heating | Phthalimide | ~68 | Not specified |
Experimental Protocols
General Method 1: Synthesis via Fusion with Urea
This protocol is adapted from the general procedure for the synthesis of phthalimides from their corresponding anhydrides using urea under solvent-free conditions.
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride
-
Urea
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar and pestle, thoroughly grind a 2:1 molar ratio of 3,4,5,6-tetrabromophthalic anhydride to urea.
-
Transfer the powdered mixture to a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in an oil bath or with a heating mantle. The mixture will begin to melt and evolve gases.
-
Continue heating until the reaction mixture solidifies.
-
Allow the flask to cool to room temperature.
-
Add water to the solid mass to break it up and dissolve any unreacted urea.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from hot ethanol to obtain purified this compound.
General Method 2: Synthesis in Acetic Acid
This protocol is based on the general method for the synthesis of N-substituted tetrabromophthalimides and can be adapted for the synthesis of the unsubstituted imide using an appropriate ammonia source.[1]
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride
-
Urea or Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add 3,4,5,6-tetrabromophthalic anhydride (1 equivalent) and glacial acetic acid.
-
Add urea (1-1.2 equivalents) or ammonium acetate (1-1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold acetic acid and then with water to remove any residual acid.
-
Dry the product in a vacuum oven.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformation of 3,4,5,6-tetrabromophthalic anhydride to this compound using urea as the nitrogen source.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from its anhydride is a straightforward and efficient process that can be achieved through several methodologies. The choice of reaction conditions, particularly the use of a solvent versus a solvent-free approach, will depend on the scale of the reaction and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug development and materials science.
References
An In-Depth Technical Guide to 3,4,5,6-Tetrabromophthalimide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5,6-tetrabromophthalimide, a halogenated aromatic imide with significant potential in medicinal chemistry and materials science. This document details its chemical structure, molecular weight, synthesis protocols, and known biological activities, with a focus on its anticancer properties.
Core Molecular and Physicochemical Properties
This compound is a derivative of phthalimide, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine-2,5-dione ring system. In this derivative, the benzene ring is fully substituted with four bromine atoms.
Chemical Structure and Molecular Weight
The chemical structure and fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈HBr₄NO₂ | [1] |
| Molecular Weight | 462.71 g/mol | [1] |
| IUPAC Name | 4,5,6,7-Tetrabromoisoindole-1,3-dione | [1] |
| CAS Number | 24407-32-7 | [1] |
| SMILES | C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O |
Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from phthalic anhydride. The first step involves the bromination of the aromatic ring to produce tetrabromophthalic anhydride, which is then converted to the corresponding imide.
Step 1: Synthesis of Tetrabromophthalic Anhydride
A common method for the synthesis of tetrabromophthalic anhydride involves the direct bromination of phthalic anhydride in the presence of a strong acid and a catalyst.[2][3][4]
Experimental Protocol:
-
To a solution of phthalic anhydride in concentrated sulfuric acid, a bromination catalyst such as iodine is added.[2]
-
Bromine and hydrogen peroxide are then gradually added to the reaction mixture.[3]
-
The reaction is carried out at an elevated temperature (typically between 60-100°C) for several hours.[3][4]
-
Upon completion, the reaction mixture is cooled, and the precipitated tetrabromophthalic anhydride is collected by filtration.
-
The crude product is washed with water and a mixture of water and methanol, and then dried to yield the final product.[3]
Step 2: Synthesis of this compound
The conversion of tetrabromophthalic anhydride to this compound can be achieved by reacting the anhydride with a source of ammonia, such as urea.
Experimental Protocol:
-
Tetrabromophthalic anhydride and urea are heated in a high-boiling solvent such as nitrobenzene.
-
The reaction mixture is stirred at an elevated temperature (e.g., 185°C) under an inert atmosphere (e.g., nitrogen) for several hours.
-
After cooling, the reaction mixture is diluted with a suitable solvent like toluene to precipitate the product.
-
The solid is collected by filtration, washed with various solvents (e.g., toluene, water, methanol/ether), and dried to afford this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Spectroscopic Data
The characterization of this compound is typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| FTIR (KBr, cm⁻¹) | Characteristic imide C=O stretching vibrations are observed around 1765 and 1716 cm⁻¹. | [5] |
| Mass Spec. (GC-MS) | The mass spectrum shows a prominent molecular ion peak (m/z) corresponding to the molecular weight of the compound. Key peaks are observed at m/z 463, 461, and 465. | [1] |
Biological Activity and Applications in Drug Development
Derivatives of this compound have emerged as promising candidates in the field of anticancer drug development. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[5]
Cytotoxicity of Tetrabromophthalimide Derivatives
Several novel N-substituted tetrabromophthalimide derivatives have been synthesized and evaluated for their in vitro anticancer activity. The following table summarizes the IC₅₀ values for a selection of these derivatives against various human cancer cell lines.
| Compound | FaDu (Pharynx) | MDA-MB-468 (Breast) | A431 (Skin) | PC3 (Prostate) | HeLa (Cervical) | Reference |
| 2f | 12.3 µg/mL | 6.7 µg/mL | 10.2 µg/mL | 11.5 µg/mL | 13.8 µg/mL | [5] |
| 2k | 15.8 µg/mL | 11.4 µg/mL | 14.6 µg/mL | 16.2 µg/mL | 18.1 µg/mL | [5] |
Mechanism of Action: Dual Inhibition of Topoisomerase II and Tubulin Polymerization
The anticancer activity of certain tetrabromophthalimide derivatives is attributed to their ability to act as dual inhibitors, targeting both Topoisomerase II (Topo-II) and the colchicine binding site on tubulin.[5]
Topoisomerase II Inhibition:
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[6][7] Inhibitors of Topo-II can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[6] Certain tetrabromophthalimide derivatives have demonstrated significant Topo-II inhibitory potential, with some compounds showing greater potency than the established drug etoposide.[5]
The diagram below illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by tetrabromophthalimide derivatives.
Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[1][8] The colchicine binding site on β-tubulin is a key target for antimitotic agents.[1][8] By binding to this site, these agents inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Tetrabromophthalimide derivatives have been shown to effectively inhibit tubulin polymerization by interacting with the colchicine binding site.[5]
The following diagram depicts the process of tubulin polymerization and its inhibition.
Conclusion
This compound and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the development of novel anticancer agents. Their ability to dually target Topoisomerase II and tubulin polymerization provides a multi-pronged approach to inhibiting cancer cell proliferation. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their clinical utility. This technical guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of this promising class of molecules.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 3. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]
- 4. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 3,4,5,6-Tetrabromophthalimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies for determining the solubility of 3,4,5,6-tetrabromophthalimide in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols that can be employed by researchers to generate such data.
Introduction
This compound is a halogenated aromatic imide. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including organic synthesis, materials science, and drug development. Poor solubility can present significant challenges in reaction kinetics, purification, formulation, and bioavailability. Understanding and quantifying the solubility of this compound in different organic solvents is therefore essential for its effective utilization.
While direct solubility data for this compound is scarce, its precursor, tetrabromophthalic anhydride, is known to be insoluble in water and alcohol, and only slightly soluble in benzene and other organic solvents[1]. This suggests that this compound is also likely to be a poorly soluble compound. For a structurally related compound, 3,4,5,6-tetrachlorophthalimide, a solubility of 25 mg/mL in dimethylformamide (DMF) has been reported[2].
This guide outlines two primary experimental protocols for determining the solubility of this compound: the gravimetric method and UV-Vis spectroscopy.
Data Presentation
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Dimethylformamide (DMF) | ||||
| e.g., Dimethyl sulfoxide (DMSO) | ||||
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Hexane | ||||
| e.g., Methanol | ||||
| e.g., Toluene | ||||
| e.g., Tetrahydrofuran (THF) |
Experimental Protocols
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, carefully separating a known volume of the solution, evaporating the solvent, and weighing the residual solute.[3][4][5][6]
Materials and Apparatus:
-
This compound
-
Selected organic solvents (analytical grade)
-
Conical flasks or vials with stoppers
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric pipettes
-
Evaporating dishes or beakers (pre-weighed)
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a specific volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid drawing up solid particles, it is recommended to filter the solution using a syringe filter that is compatible with the solvent.
-
-
Solvent Evaporation:
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the solute can be used.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Gravimetric Solubility Determination
References
- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5,6-Tetrachlorophthalimide 97 1571-13-7 [sigmaaldrich.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
3,4,5,6-Tetrabromophthalimide: A Technical Guide to its Thermal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of 3,4,5,6-tetrabromophthalimide and its closely related, commercially significant derivative, N,N'-Ethylenebis(this compound). Due to the limited availability of specific experimental data for this compound, this document leverages data from its well-characterized derivative to infer its thermal behavior and provides generalized experimental protocols for thermal analysis.
Core Concepts: Melting Point and Thermal Stability
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point.
Thermal stability refers to the ability of a substance to resist decomposition at high temperatures. It is a critical parameter for materials used in high-temperature applications, such as flame retardants and high-performance polymers. Techniques like Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.
Physicochemical Data
Table 1: Physicochemical and Thermal Data for N,N'-Ethylenebis(this compound)
| Property | Value | Source |
| CAS Number | 32588-76-4 | [2] |
| Molecular Formula | C₁₈H₄Br₈N₂O₄ | [1] |
| Molecular Weight | 951.5 g/mol | [1] |
| Melting Point | 446 °C (835 °F) | [1] |
| Appearance | Yellow powder | [1] |
| Thermal Stability | High thermal stability, a favorable property for its use as a flame retardant.[3] |
Experimental Protocols for Thermal Analysis
To determine the melting point and thermal stability of a compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental techniques used.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, enthalpy of fusion, and glass transition temperature of a material.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Range: The heating range should encompass the expected melting point. A preliminary scan might be necessary to determine the approximate melting range.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature or time. This analysis provides information on the thermal stability and decomposition profile of the material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is tared and calibrated.
-
Experimental Conditions:
-
Heating Rate: The sample is heated at a controlled rate, such as 10 °C/min or 20 °C/min.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Temperature Range: The temperature is ramped up to a point where the sample has fully decomposed.
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is a measure of the thermal stability. The temperatures at which specific mass losses occur provide insights into the decomposition mechanism.
Diagrams and Workflows
The following diagrams illustrate the general workflow for the thermal analysis of a chemical compound.
Caption: Workflow for Thermal Analysis of a Chemical Compound.
Conclusion
While direct experimental data for the melting point and thermal stability of this compound are scarce, the properties of its derivative, N,N'-Ethylenebis(this compound), suggest that it is a high-melting and thermally stable compound. The experimental protocols outlined for DSC and TGA provide a robust framework for the characterization of its thermal properties, which is essential for its potential applications in materials science and drug development.
References
Spectroscopic Analysis of 3,4,5,6-Tetrabromophthalimide: A Technical Guide
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data for 3,4,5,6-tetrabromophthalimide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, provides comprehensive experimental protocols for data acquisition, and visualizes the analytical workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorptions corresponding to the N-H bond of the imide, the carbonyl (C=O) groups, and the carbon-bromine (C-Br) bonds.
FTIR Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3200 | Medium, Broad | N-H Stretch | Imide (N-H) |
| ~1796 | Strong | C=O Asymmetric Stretch | Imide (C=O) |
| ~1715 | Strong | C=O Symmetric Stretch | Imide (C=O) |
| 1600-1450 | Medium-Weak | C=C Aromatic Stretch | Aromatic Ring |
| 690-515 | Strong | C-Br Stretch | Aryl Halide (C-Br) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The following protocol details the standard procedure for acquiring an FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed moisture, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to identify the imide proton, while ¹³C NMR reveals the carbon skeleton. Due to the molecule's high degree of symmetry, the spectra are expected to be relatively simple.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the acidic proton of the imide functional group. The aromatic ring is fully substituted with bromine atoms and thus has no protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | Singlet, Broad | 1H | Imide (N-H) |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
Due to the C₂ᵥ symmetry of the molecule, only three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carbonyl substituents. The predicted values below are based on data from analogous structures like phthalic acid and halogenated phthalimides.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~135 | Bromine-substituted Aromatic Carbon (C-Br) |
| ~125 | Aromatic Quaternary Carbon (C-C=O) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for obtaining solution-state NMR spectra of a solid organic compound.
Materials and Equipment:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated NMR solvent (e.g., DMSO-d₆, as the compound has low solubility in less polar solvents like CDCl₃)
-
NMR tube and cap
-
Filtration apparatus (e.g., pipette with glass wool)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the required amount of the sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial and gently agitate to dissolve the compound completely.
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which ensures sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a standard 90° pulse.
-
Collect a suitable number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
A smaller flip angle (e.g., 30-45°) and a relaxation delay may be used to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
References
In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,4,5,6-Tetrabromophthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 3,4,5,6-tetrabromophthalimide, a halogenated compound of interest in various research and development sectors. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents available quantitative mass spectral data, and proposes a plausible fragmentation pathway based on established principles of mass spectrometry.
Introduction
This compound (C₈HBr₄NO₂) is a brominated aromatic compound. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the analyte through ionization and subsequent fragmentation. This guide focuses on electron ionization (EI) as a common technique for the analysis of such compounds.
Quantitative Mass Spectrometry Data
The quantitative data available for the electron ionization mass spectrum of this compound is summarized below. It is important to note that the presence of four bromine atoms leads to a characteristic isotopic pattern for the molecular ion and its bromine-containing fragments, arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a cluster of peaks (M, M+2, M+4, M+6, M+8) for ions containing all four bromine atoms. The data presented here is based on publicly available spectra.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Formula | Significance |
| [M]⁺ | 461, 463, 465 | [C₈HBr₄NO₂]⁺ | Molecular Ion Cluster |
| [M-Br]⁺ | 382, 384, 386 | [C₈HBr₃NO₂]⁺ | Loss of a bromine radical |
| [M-2Br]⁺ | 303, 305, 307 | [C₈HBr₂NO₂]⁺ | Loss of two bromine radicals |
| [M-CO₂-Br]⁺ | Not prominently observed | - | - |
| [C₆Br₄]⁺ | 388, 390, 392, 394, 396 | [C₆Br₄]⁺ | Tetrabromobenzyne radical cation |
| [C₆Br₃]⁺ | 309, 311, 313, 315 | [C₆Br₃]⁺ | Tribromobenzyne radical cation |
| [C₅Br₂CO]⁺ | 278 | [C₅Br₂CO]⁺ | Fragment from ring cleavage |
Note: The m/z values for the molecular ion and bromine-containing fragments represent the major peaks in their respective isotopic clusters. The relative abundances of these peaks are characteristic of the number of bromine atoms present.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on established methods for the analysis of brominated flame retardants and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly suitable technique for the analysis of thermally stable and volatile compounds like this compound.
3.1.1. Sample Preparation
-
Dissolution: Accurately weigh a small amount of the this compound standard or sample and dissolve it in a suitable organic solvent such as toluene or dichloromethane to a final concentration of 10-100 µg/mL.
-
Dilution: Perform serial dilutions as necessary to achieve a concentration appropriate for the instrument's sensitivity.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog, if available, or a compound with similar chemical properties and retention time) to the sample solution.
3.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
GC Column: Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent low-bleed, mid-polarity column.
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for trace analysis.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 300 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for targeted quantification, monitoring the characteristic m/z values of the parent and fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a valuable alternative, particularly for less volatile or thermally labile compounds.
3.2.1. Sample Preparation
-
Dissolution: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Internal Standard: For quantitative analysis, add a suitable internal standard.
3.2.2. LC-MS Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
LC Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 50% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive and/or negative ion mode.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-800.
-
Data Acquisition: Full scan mode for identification and targeted MS/MS for structural confirmation and quantification.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway for this compound.
In-Depth Technical Guide: The Crystal Structure and Biological Significance of 3,4,5,6-Tetrabromophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characteristics of 3,4,5,6-tetrabromophthalimide. While a definitive crystal structure for the unsubstituted parent compound is not publicly available, this document presents detailed crystallographic data from a closely related derivative, offering valuable insights into the molecular geometry of the tetrabromophthalimide core. Furthermore, this guide details the synthesis of this class of compounds and explores their potential as anticancer agents through the inhibition of key cellular targets.
Data Presentation: Crystallographic Analysis
Direct experimental determination of the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, provides the geometric parameters of the 4,5,6,7-tetrabromoisoindoline-1,3-dione moiety.[1][2] This data serves as a critical reference for understanding the structural properties of the tetrabromophthalimide scaffold.
The compound C22H10Br4N4O3S crystallizes in a monoclinic system with the space group P21/c.[1]
Table 1: Crystal Data and Structure Refinement [1]
| Parameter | Value |
| Empirical formula | C22H10Br4N4O3S |
| Formula weight | 730.04 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 9.3725(6) |
| b (Å) | 20.0436(12) |
| c (Å) | 15.3281(11) |
| β (°) | 102.896(6) |
| Volume (ų) | 2806.9(3) |
| Z | 4 |
| Calculated density (Mg/m³) | 1.727 |
| Absorption coefficient (mm⁻¹) | 5.231 |
| F(000) | 1408 |
Table 2: Selected Bond Lengths of the 4,5,6,7-Tetrabromoisoindoline-1,3-dione Moiety [1]
| Bond | Length (Å) |
| Br1—C4 | 1.891(5) |
| Br2—C5 | 1.888(5) |
| Br3—C6 | 1.889(5) |
| Br4—C7 | 1.890(5) |
| C1—N1 | 1.411(6) |
| C1—O1 | 1.206(6) |
| C2—N1 | 1.412(6) |
| C2—O2 | 1.205(6) |
| C3—C4 | 1.393(7) |
| C3—C8 | 1.389(7) |
| C4—C5 | 1.385(7) |
| C5—C6 | 1.390(7) |
| C6—C7 | 1.384(7) |
| C7—C8 | 1.392(7) |
Table 3: Selected Bond Angles of the 4,5,6,7-Tetrabromoisoindoline-1,3-dione Moiety [1]
| Atoms | Angle (°) |
| O1—C1—N1 | 124.9(5) |
| O1—C1—C8 | 129.2(5) |
| N1—C1—C8 | 105.9(4) |
| O2—C2—N1 | 124.8(5) |
| O2—C2—C3 | 129.3(5) |
| N1—C2—C3 | 105.9(4) |
| C4—C3—C2 | 129.8(5) |
| C8—C3—C2 | 109.1(4) |
| C5—C4—Br1 | 119.8(4) |
| C6—C5—Br2 | 119.9(4) |
| C7—C6—Br3 | 119.8(4) |
| C8—C7—Br4 | 119.7(4) |
| C1—N1—C2 | 113.2(4) |
Experimental Protocols
Synthesis of N-Substituted 3,4,5,6-Tetrabromophthalimides
The general synthesis of N-substituted 3,4,5,6-tetrabromophthalimides is achieved through the condensation of tetrabromophthalic anhydride with a primary amine.[1]
Materials:
-
Tetrabromophthalic anhydride (1.0 eq)
-
Primary amine (1.0 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of tetrabromophthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for a period of 6 hours.
-
Upon cooling, the solid product precipitates out of the solution.
-
The precipitate is collected by filtration.
-
The collected solid is washed with cold water and subsequently dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as dimethylformamide.[1]
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step in structural elucidation.
Procedure:
-
The purified N-substituted this compound is dissolved in a minimal amount of a suitable solvent (e.g., dimethylformamide) with gentle heating to achieve saturation.
-
The hot, saturated solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
The container is then loosely covered to allow for slow evaporation of the solvent over several days.
-
Well-formed single crystals are harvested from the solution.
Mandatory Visualization
Logical Workflow for Synthesis and Crystallization
Caption: General workflow for the synthesis and crystallization of N-substituted 3,4,5,6-tetrabromophthalimides.
Signaling Pathway Inhibition by Tetrabromophthalimide Derivatives
Derivatives of tetrabromophthalimide have been identified as potent inhibitors of crucial cellular processes implicated in cancer progression, namely microtubule dynamics via the colchicine binding site and DNA topology modulation by topoisomerase II.
1. Inhibition of Tubulin Polymerization
Tetrabromophthalimide derivatives can act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.
References
The Core Mechanism of 3,4,5,6-Tetrabromophthalimide as a Flame Retardant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrabromophthalimide is a brominated aromatic compound utilized as a flame retardant in various polymeric materials. Its efficacy stems from its high bromine content and its ability to interfere with the combustion cycle. This technical guide provides a detailed exploration of the flame retardant mechanism of this compound, encompassing its action in both the gas and condensed phases. The information presented herein is a synthesis of the current understanding of brominated flame retardants, supplemented with specific data available for closely related compounds where direct data for this compound is not available.
Flame Retardant Mechanism
The primary flame retardant action of this compound occurs in the gas phase , with potential contributions in the condensed phase .
Gas Phase Inhibition
The combustion of a polymer is a radical chain reaction involving highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals. Brominated flame retardants, including this compound, function by interrupting this chain reaction.
Upon heating, the C-Br bonds in the tetrabromophthalimide molecule, being weaker than C-H and C-C bonds, undergo homolytic cleavage. This thermal decomposition releases bromine radicals (Br•) into the gas phase. These bromine radicals are highly effective at scavenging the key flame-propagating radicals, replacing them with less reactive bromine-containing species. This "radical trap" mechanism effectively quenches the flame. The key reactions are as follows:
-
Initiation: R-Br → R• + Br•
-
Radical Scavenging:
-
H• + Br• → HBr
-
OH• + Br• → HOBr
-
-
Regeneration of Bromine Radicals:
-
H• + HBr → H₂ + Br•
-
OH• + HBr → H₂O + Br•
-
The hydrogen bromide (HBr) formed is a key intermediate that further participates in the radical scavenging cycle, ensuring a continuous supply of bromine radicals to inhibit the combustion process.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3,4,5,6-Tetrabromophthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the phthalimide moiety has emerged as a privileged structure, forming the core of several clinically significant drugs. The introduction of a tetrabromo-substitution pattern on the phthalimide ring system has given rise to a class of compounds—3,4,5,6-tetrabromophthalimide derivatives—with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their potential as anticancer, enzyme inhibitory, and antimicrobial agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
One of the primary mechanisms through which these compounds exert their anticancer effects is the disruption of microtubule dynamics via the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine binding site on β-tubulin, certain this compound derivatives prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2]
A notable example is compound 17 , which has shown superior antitumor activity against MDA-MB-468, PC3, and FaDu cancer cell lines with IC50 values of 17.22, 13.15, and 13.62 µM, respectively.[1] Furthermore, compounds 15a and 17 exhibited significant inhibition of the colchicine binding site with IC50 values of 23.07 and 4.25 µM, respectively, comparable to the known tubulin inhibitor colchicine (IC50 = 3.89 µM).[1]
dot
References
Methodological & Application
Application Notes and Protocols for 3,4,5,6-Tetrabromophthalimide as a Flame Retardant in Polyolefins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5,6-tetrabromophthalimide as a flame retardant in polyolefins, such as polyethylene (PE) and polypropylene (PP). The following sections detail the synergistic relationship with antimony trioxide, experimental protocols for incorporation and testing, and expected performance data.
Introduction
Polyolefins, while versatile and widely used, are inherently flammable.[1] To meet stringent fire safety standards in applications ranging from electronics to construction, the incorporation of flame retardants is essential. This compound is a brominated flame retardant that can be utilized to enhance the fire resistance of polyolefins. Its effectiveness is significantly amplified when used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2][3] This combination acts primarily in the gas phase of a fire, where the released bromine and antimony species interrupt the radical chain reactions of combustion.[2]
Data Presentation
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame Retardant Polypropylene
| Formulation | FR Loading (wt%) | Synergist (Sb₂O₃) (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| Neat PP | 0 | 0 | 18.5 | Not Rated |
| PP + IFR | 20 | 0 | 29.5 | V-0 |
| PP + IFR + t-LDH (2%) | 18 | 0 | 32.5 | V-0 |
| PP + IFR + Sb₂O₃ | 23 | 2 | 36.6 | V-0 |
Source: Representative data from analogous intumescent flame retardant (IFR) systems in polypropylene demonstrate the significant increase in LOI and achievement of a V-0 rating with the addition of flame retardants and synergists.[4][5]
Table 2: Cone Calorimetry Data for Flame Retardant Polypropylene at 35 kW/m²
| Formulation | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Neat PP | 35 | >1000 | >100 | <1 |
| PP + FR System 1 | 45 | 295.8 | 85 | >10 |
| PP + FR System 2 | 50 | 190 | 75 | >15 |
Source: Example data from cone calorimetry tests on various flame retardant polypropylene composites, illustrating the typical reduction in heat release rates and increase in char yield.[6][7]
Experimental Protocols
Protocol for Melt Blending of this compound and Antimony Trioxide into Polyolefins
This protocol describes the incorporation of the flame retardant system into polyethylene or polypropylene using a twin-screw extruder.
Materials and Equipment:
-
Polyolefin (PE or PP) pellets
-
This compound powder
-
Antimony trioxide (Sb₂O₃) powder
-
Twin-screw extruder with multiple heating zones
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polyolefin pellets, this compound, and antimony trioxide in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag, thoroughly mix the dried polyolefin pellets with the desired weight percentages of this compound and antimony trioxide. A common starting ratio is 3:1 of flame retardant to synergist.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Feed zone: 170°C
-
Zone 2: 180°C
-
Zone 3: 190°C
-
Zone 4: 190°C
-
Die: 185°C Adjust temperatures as necessary based on the specific polyolefin grade.
-
-
Melt Blending: Feed the premixed material into the extruder at a constant rate. The screw speed should be optimized to ensure thorough mixing without excessive shear, typically in the range of 100-200 rpm.
-
Pelletizing: The extruded molten strand is cooled in a water bath and then fed into a pelletizer to produce flame-retardant polyolefin pellets.
-
Drying: Dry the resulting pellets in an oven at 80°C for 4 hours before subsequent processing or testing.
Protocol for Limiting Oxygen Index (LOI) Testing (ASTM D2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support the flaming combustion of a material.[7][8]
Materials and Equipment:
-
LOI apparatus
-
Test specimens (typically 80-150 mm long, 10 mm wide, and 4 mm thick) prepared from the flame-retardant polyolefin.
-
Ignition source (propane torch)
-
Oxygen and Nitrogen gas cylinders with flow controllers
Procedure:
-
Specimen Preparation: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Apparatus Setup: Place the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration estimated to be slightly above the LOI of the material.
-
Ignition: Ignite the top edge of the specimen with the propane torch.
-
Observation: Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for at least 3 minutes or consumes 50 mm of the specimen length.
-
Oxygen Concentration Adjustment:
-
If the flame is self-sustaining, decrease the oxygen concentration and repeat the test with a new specimen.
-
If the flame extinguishes, increase the oxygen concentration and repeat the test with a new specimen.
-
-
LOI Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports flaming combustion.
Protocol for UL-94 Vertical Burn Test
This test evaluates the self-extinguishing properties of a plastic material after exposure to a flame.[3][9]
Materials and Equipment:
-
UL-94 test chamber
-
Test specimens (typically 125 mm long, 13 mm wide, and in the desired thickness, e.g., 3.2 mm)
-
Bunsen burner with a specified flame height
-
Surgical cotton
-
Timer
Procedure:
-
Specimen Preparation: Condition the test specimens as per the standard.
-
Test Setup: Mount a specimen vertically in the test chamber. Place a layer of dry surgical cotton on a watch glass 300 mm below the lower end of the specimen.
-
First Flame Application: Apply the specified flame to the lower end of the specimen for 10 seconds.
-
First Observation: After 10 seconds, remove the flame and record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Second Observation: After the second 10-second application, remove the flame and record the afterflame time (t₂) and the afterglow time (t₃). Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the UL-94 standard criteria.[9]
Protocol for Cone Calorimetry (ISO 5660)
This test measures the heat release rate and other flammability parameters of a material under a controlled radiant heat flux.[10][11]
Materials and Equipment:
-
Cone calorimeter
-
Test specimens (typically 100 mm x 100 mm x 3 mm)
-
Spark igniter
Procedure:
-
Specimen Preparation: Condition the specimens as required. Wrap the sides and bottom of the specimen in aluminum foil, leaving the top surface exposed.
-
Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.
-
Test Setup: Place the wrapped specimen on the load cell under the conical heater. Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Ignition: Start the test. The spark igniter will ignite the flammable gases that evolve from the heated specimen surface.
-
Data Collection: The instrument continuously records data throughout the test, including:
-
Time to ignition (TTI)
-
Heat release rate (HRR)
-
Total heat released (THR)
-
Mass loss rate (MLR)
-
Smoke production rate (SPR)
-
-
Test Termination: The test is typically terminated when flaming ceases or after a predetermined time.
-
Data Analysis: Analyze the collected data to determine key flammability parameters such as peak heat release rate (pHRR).
Visualizations
Caption: Experimental workflow for evaluating flame retardant polyolefins.
Caption: Gas phase flame retardant mechanism of tetrabromophthalimide/Sb₂O₃.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 10. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
Synthesis of N-Substituted 3,4,5,6-Tetrabromophthalimide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted derivatives of 3,4,5,6-tetrabromophthalimide represent a class of compounds with significant potential in medicinal chemistry and materials science. The phthalimide scaffold is a well-established pharmacophore, and its tetrabrominated core can be functionalized at the nitrogen atom to generate a diverse library of molecules with a range of biological activities.[1] These derivatives have been investigated for their anticancer properties, acting as multi-target agents, including as inhibitors of the colchicine binding site (CBS) and topoisomerase II (Topo-II).[1][2] The synthetic accessibility of these compounds makes them attractive targets for drug discovery and development programs.
This document provides detailed protocols for the synthesis of various N-substituted this compound derivatives, along with characterization data and a generalized synthetic workflow.
Synthetic Workflow
The general synthesis of N-substituted this compound derivatives involves a condensation reaction between 3,4,5,6-tetrabromophthalic anhydride and a primary amine. The reaction is typically carried out in a suitable solvent, such as acetic acid, under reflux conditions. The primary amine can be varied to introduce a wide range of substituents at the N-position of the phthalimide ring, allowing for the exploration of structure-activity relationships.
Caption: General reaction scheme for the synthesis of N-substituted this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted this compound Derivatives (2f-2k)
This protocol is adapted from the synthesis of N-substituted heterocyclic tetrabromophthalimide targets.[1]
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride (TBPA)
-
Appropriate primary amine (e.g., 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, thiosemicarbazide, 4H-1,2,4-triazol-3-amine, 1H-tetrazol-5-amine, thiocarbohydrazide, or 4-(1H-benzo[d]imidazol-2-yl)aniline)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 3,4,5,6-tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid (approximately 15 mL per mmol of anhydride).
-
Add the desired primary amine (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form in the hot reaction mixture.
-
Filter the hot mixture to collect the solid product.
-
Wash the collected solid with ethanol.
-
Dry the product to obtain the desired N-substituted this compound derivative.[1]
Synthesis of N-(Amino Acid)-Substituted 3,4,5,6-Tetrabromophthalimides
This protocol is suitable for the reaction of 3,4,5,6-tetrabromophthalic anhydride with amino acids such as tryptophan or glutamic acid.[1]
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride (TBPA)
-
Amino acid (e.g., Tryptophan, Glutamic acid)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolve 3,4,5,6-tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid (approximately 2.5 mL per mmol of anhydride).
-
Add the desired amino acid (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature, which will induce the formation of a precipitate.
-
Filter the mixture to collect the solid product.
-
Dry the product and recrystallize from glacial acetic acid to yield the purified N-(amino acid)-substituted this compound.[1]
Data Presentation
Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives
| Compound ID | N-Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2i | 1H-tetrazol-5-yl | 5 | 34.16 | 269–270 |
Data extracted from the synthesis of 4,5,6,7-Tetrabromo-2-(1H-tetrazol-5-yl)isoindoline-1,3-dione.[1]
Table 2: Spectroscopic Data for 4,5,6,7-Tetrabromo-2-(1H-tetrazol-5-yl)isoindoline-1,3-dione (2i)
| Spectroscopic Data | Values |
| IR (cm⁻¹) | 3389 (N-H), 3028.310 (CH, Ar), 1784.06, 1729.15 (C=O, imide), 633.557 (C-Br) |
| ¹H-NMR (450 MHz, DMSO-d₆) δ (ppm) | 6.448 (s, 1H, N-H) |
| ¹³C-NMR (125 MHz, DMSO-d₆) δ (ppm) | 121.89, 131.38, 137.82, 150.23, 157.05, 161.41 |
| MS (ESI) m/z (%) | 502 [M⁺-N₂], 81 (100) |
Data for compound 2i as reported in the literature.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of N-substituted this compound derivatives.
Caption: Workflow for the synthesis, purification, and characterization of N-substituted this compound derivatives.
References
- 1. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,4,5,6-Tetrabromophthalimide Chemistry in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4,5,6-tetrabromophthalic derivatives as monomers in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including aerospace, electronics, and medical devices. The incorporation of the tetrabromophthalimide moiety is anticipated to impart specific properties such as flame retardancy and high refractive index to the resulting polymers.
While direct polymerization of 3,4,5,6-tetrabromophthalimide is not a common route, the corresponding dianhydride, 3,4,5,6-tetrabromophthalic dianhydride, serves as a key building block for synthesizing polyimides through polycondensation with various diamines. The following sections detail the synthesis of a representative polyimide, its characterization, and potential applications.
Overview of Polyimide Synthesis
The synthesis of polyimides from dianhydrides and diamines is typically a two-step process. The initial reaction involves the formation of a soluble poly(amic acid) intermediate at low temperatures. This is followed by a cyclodehydration (imidization) step, which can be achieved through thermal treatment or chemical methods, to form the final polyimide.[1][2]
The general reaction scheme is as follows:
-
Poly(amic acid) formation: A dianhydride reacts with a diamine in a polar aprotic solvent to form a poly(amic acid) solution.
-
Imidization: The poly(amic acid) is converted to the corresponding polyimide by removing water, either by heating or by using a chemical dehydrating agent.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyimide from 3,4,5,6-tetrabromophthalic dianhydride and 4,4'-oxydianiline (ODA).
Materials and Reagents
-
3,4,5,6-Tetrabromophthalic dianhydride (TBPA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Note: All reagents should be of high purity. Diamines and dianhydrides should be dried in a vacuum oven before use to remove any moisture.[2]
Synthesis of Poly(amic acid) (PAA)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to create a 15 wt% solution.
-
Slowly add an equimolar amount of 3,4,5,6-tetrabromophthalic dianhydride (TBPA) powder to the diamine solution in small portions under a nitrogen atmosphere with continuous stirring.
-
Continue the reaction at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer) dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
Thermal Imidization and Film Casting
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following temperature program:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
Data Presentation
The expected properties of the synthesized polyimide (PI-TBPA-ODA) are summarized in the table below. These values are based on typical properties of aromatic polyimides.
| Property | Expected Value |
| Thermal Properties | |
| Glass Transition Temp (Tg) | > 300 °C |
| Decomposition Temp (Td) | > 500 °C (in N₂) |
| Mechanical Properties | |
| Tensile Strength | 100 - 150 MPa |
| Young's Modulus | 3 - 5 GPa |
| Elongation at Break | 5 - 10% |
| Solubility | |
| Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Visualizations
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of polyimides.
Logical Relationship of Polyimide Properties
Caption: Factors influencing polyimide properties.
Applications and Future Perspectives
Polyimides derived from 3,4,5,6-tetrabromophthalic dianhydride are expected to exhibit excellent thermal stability, mechanical properties, and inherent flame retardancy due to the high bromine content. These properties make them promising candidates for applications in:
-
Microelectronics: as high-temperature resistant dielectrics and encapsulants.
-
Aerospace: in composite materials for structural components requiring high strength and thermal stability.
-
Flame Retardant Materials: as coatings and films for applications where fire safety is critical.
Further research could focus on synthesizing a range of polyimides using different diamines to tailor the polymer properties for specific applications. Additionally, the N-H group of this compound could be functionalized prior to polymerization to introduce other desirable functionalities. The synthesis of N-substituted tetrabromophthalimides has been reported, which opens up possibilities for creating polymers with diverse side chains.
References
Protocol for the synthesis of 3,4,5,6-Tetrabromophthalimide in a laboratory setting
Application Notes and Protocols for the Synthesis of 3,4,5,6-Tetrabromophthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of this compound, a halogenated aromatic imide. This compound and its derivatives are of interest in medicinal chemistry and materials science due to their potential biological activities and use as flame retardants. The following protocol is based on the general principle of condensation reaction between an acid anhydride and an amine source.
Physicochemical and Safety Data
A summary of the key quantitative data for the starting material and the final product is presented below.
| Property | 3,4,5,6-Tetrabromophthalic Anhydride | This compound |
| Molecular Formula | C₈Br₄O₃ | C₈HBr₄NO₂ |
| Molecular Weight | 463.70 g/mol | 462.71 g/mol [1] |
| CAS Number | 632-79-1 | 24407-32-7[1] |
| Appearance | White to off-white powder | White to off-white solid |
| Melting Point | 277 - 279 °C | >300 °C (expected)[2] |
| GHS Hazard Statements | H315, H319, H335 | H315, H319, H335[3] |
Safety Precautions:
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,4,5,6-Tetrabromophthalic Anhydride: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Ammonium Acetate/Urea: May cause skin, eye, and respiratory irritation.
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the condensation of 3,4,5,6-tetrabromophthalic anhydride with an amine source in glacial acetic acid.
Materials and Reagents:
-
3,4,5,6-Tetrabromophthalic Anhydride (C₈Br₄O₃)
-
Ammonium Acetate (CH₃COONH₄) or Urea (CH₄N₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Distilled Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5,6-tetrabromophthalic anhydride (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid to dissolve the anhydride. Then, add ammonium acetate (1.1 eq) or urea (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The typical reflux temperature for glacial acetic acid is approximately 118 °C. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities. Subsequently, wash with distilled water to remove any remaining acetic acid and salts.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: Determine the melting point of the dried product. Due to its highly brominated nature, a high melting point, likely exceeding 300 °C, is expected[2].
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the product. Characteristic peaks for the imide functional group are expected. The spectrum should show the absence of the broad O-H stretch of a carboxylic acid and the characteristic anhydride stretches, and the presence of N-H stretching and C=O stretching of the imide. The NIST WebBook provides reference spectra for this compound[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used for structural confirmation. The ¹H NMR spectrum is expected to show a broad singlet for the N-H proton.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application of 3,4,5,6-Tetrabromophthalimide in Textile Finishing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrabromophthalimide is a brominated organic compound utilized as a flame retardant in the textile industry. Its high bromine content makes it an effective agent in preventing or slowing the spread of fire in various textile products. This document provides detailed application notes and protocols for the use of this compound in textile finishing, aimed at researchers and professionals in material science and product development. The information is compiled from general principles of textile finishing with brominated flame retardants, as specific data for this compound is limited in publicly available literature.
Mechanism of Action
Halogenated flame retardants like this compound primarily function in the gas phase of the combustion process.[1] When the treated textile is exposed to a heat source, the flame retardant decomposes and releases halogen radicals (in this case, bromine). These radicals interfere with the chemical chain reactions of combustion in the flame, effectively quenching the fire.[1][2]
Application Notes
This compound is typically applied to synthetic fabrics such as polyester and its blends, which are prone to melting and dripping when ignited.[3] The application is generally performed as a post-treatment finishing process. The compound is usually applied as a dispersion in an aqueous medium, often in conjunction with a binder to ensure its durability on the fabric surface.
Key Considerations:
-
Substrate: Primarily for synthetic textiles like polyester, nylon, and acrylics.[3]
-
Dispersion: The compound needs to be milled to a fine particle size and properly dispersed in water with the help of dispersing agents to ensure even application.
-
Binder: A suitable polymeric binder is crucial for the adhesion of the flame retardant to the textile fibers and to ensure wash durability.
-
Synergists: The effectiveness of brominated flame retardants can be enhanced by the addition of synergists like antimony trioxide. However, due to environmental and health concerns, there is a growing trend towards antimony-free systems.[1]
-
Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used during handling and application.
Experimental Protocols
The following protocols are based on the standard "pad-dry-cure" method, a common technique for applying chemical finishes to textiles.[5]
Protocol 1: Preparation of the Finishing Solution
Objective: To prepare a stable aqueous dispersion of this compound for textile application.
Materials:
-
This compound powder
-
Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate)
-
Wetting agent (non-ionic)
-
Acrylic-based binder emulsion
-
Antifoaming agent
-
Deionized water
Procedure:
-
In a suitable vessel, add the required amount of deionized water.
-
While stirring, add the dispersing agent and the wetting agent and mix until fully dissolved.
-
Slowly add the this compound powder to the solution under high-speed stirring to form a uniform dispersion.
-
Continue stirring for 30-60 minutes to ensure proper wetting and dispersion of the particles.
-
Add the binder emulsion and a few drops of antifoaming agent to the dispersion and continue mixing for another 15 minutes.
-
Adjust the pH of the final solution to the range specified by the binder manufacturer (typically between 6 and 8).
Protocol 2: Application to Textile Fabric
Objective: To apply the this compound dispersion onto the textile substrate.
Equipment:
-
Laboratory padding mangle
-
Drying oven or stenter
-
Curing oven
Procedure:
-
Padding:
-
Set the nip pressure of the padding mangle to achieve the desired wet pick-up percentage (typically 60-80% for polyester fabrics).
-
Feed the pre-weighed and conditioned fabric sample through the trough containing the finishing solution and then through the nips of the mangle.
-
-
Drying:
-
Immediately after padding, dry the fabric in a pre-heated oven or stenter at a temperature of 100-120°C for 2-5 minutes, or until the fabric is completely dry.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and cure at a temperature of 150-180°C for 1-3 minutes. The curing step is essential to crosslink the binder and fix the flame retardant onto the fabric.
-
-
Post-treatment:
-
After curing, the fabric may be rinsed to remove any unfixed chemicals and then dried.
-
Data Presentation
The following tables provide illustrative quantitative data for the application of a brominated flame retardant like this compound. These values are based on general industry practices and should be optimized for specific fabric types and performance requirements.
Table 1: Illustrative Formulation for Flame Retardant Finishing
| Component | Concentration (% on weight of bath) |
| This compound | 10 - 30 |
| Dispersing Agent | 1 - 3 |
| Wetting Agent | 0.5 - 1 |
| Acrylic Binder (50% solids) | 5 - 15 |
| Deionized Water | To 100 |
Table 2: Typical Process Parameters for Pad-Dry-Cure Application
| Parameter | Value |
| Wet Pick-up | 60 - 80% |
| Drying Temperature | 100 - 120°C |
| Drying Time | 2 - 5 minutes |
| Curing Temperature | 150 - 180°C |
| Curing Time | 1 - 3 minutes |
| Target Add-on (% on weight of fabric) | 5 - 20% |
Mandatory Visualization
Caption: Workflow for the application of this compound to textiles.
Caption: Mechanism of action of halogenated flame retardants in the gas phase.
References
Application Notes and Protocols: 3,4,5,6-Tetrabromophthalimide as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrabromophthalimide is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its electron-deficient aromatic ring and reactive imide group make it an ideal precursor for a diverse range of molecules. The presence of four bromine atoms not only imparts unique properties to the final products, such as flame retardancy, but also provides reactive sites for further functionalization through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, flame retardants, and pigments.
Synthesis of Biologically Active Molecules
The this compound scaffold is a prominent feature in a variety of compounds exhibiting significant pharmacological activity, including anticancer and antimicrobial properties. The imide nitrogen can be readily functionalized to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships.
Application: Anticancer Agents
Derivatives of this compound have been shown to exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets like topoisomerase II and tubulin polymerization.[1][2]
A common synthetic strategy involves the condensation of tetrabromophthalic anhydride (readily prepared from this compound by hydrolysis and subsequent dehydration) with a variety of primary amines.
General Reaction Scheme:
Caption: General synthesis of N-substituted tetrabromophthalimides.
Experimental Protocol: Synthesis of N-Substituted Tetrabromophthalimide Derivatives[1]
This protocol describes the general procedure for the condensation of tetrabromophthalic anhydride with primary amines.
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride (TBPA)
-
Primary amine (e.g., 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, thiosemicarbazide, 4H-1,2,4-triazol-3-amine)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 3,4,5,6-tetrabromophthalic anhydride (0.002 mol) in glacial acetic acid (30 mL).
-
Add the respective primary amine (0.002 mol) to the solution.
-
Reflux the reaction mixture for 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form in the hot reaction mixture.
-
Filter the hot mixture to collect the solid product.
-
Wash the collected solid with ethanol.
-
Dry the product to obtain the desired N-substituted tetrabromophthalimide derivative.
Quantitative Data:
| Derivative | Primary Amine | Reaction Time (h) | Yield (%) |
| 2f | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 1 | 85 |
| 2g | Thiosemicarbazide | 2 | 80 |
| 2h | 4H-1,2,4-triazol-3-amine | 3 | 78 |
Data extracted from a study on multi-target tetrabromophthalimides.[1]
Anticancer Activity Data (IC50 Values):
| Compound | MDA-MB-468 (µg/mL) | PC3 (µg/mL) | FaDu (µg/mL) |
| 2f | 6.7 | 13.15 | 13.62 |
| Doxorubicin | - | - | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data from studies on the anticancer activity of tetrabromophthalimide derivatives.[1][2]
Application: Antimicrobial Agents
The tetrabromophthalimide core has also been incorporated into molecules with significant antibacterial and antifungal activities.
Experimental Protocol: Synthesis of Heterocyclic Tetrabromophthalimide Derivatives[3]
This protocol outlines the synthesis of novel heterocyclic compounds incorporating the 4,5,6,7-tetrabromophthalimide moiety, which have shown promising antimicrobial activity.
Materials:
-
4,5,6,7-Tetrabromophthalic anhydride
-
Substituted hydrazide
-
Appropriate aromatic aldehyde
-
Ethanol
-
Dimethylformamide (DMF)
Procedure (Two-step synthesis):
-
Synthesis of N-amino-4,5,6,7-tetrabromophthalimide: A mixture of 4,5,6,7-tetrabromophthalic anhydride and hydrazine hydrate in ethanol is refluxed. The resulting precipitate is filtered and recrystallized to yield N-amino-4,5,6,7-tetrabromophthalimide.
-
Synthesis of Schiff bases: The N-amino-4,5,6,7-tetrabromophthalimide is then reacted with various aromatic aldehydes in DMF with a catalytic amount of glacial acetic acid. The mixture is refluxed, and the product is precipitated by adding water, then filtered and recrystallized.
Antimicrobial Activity Data (MIC in µg/mL):
| Compound | E. coli | S. aureus | A. flavus | F. moniliforme |
| 4a | 12.5 | 6.25 | 12.5 | 25 |
| 4c | 25 | 12.5 | 25 | 50 |
| 11a | 6.25 | 12.5 | 6.25 | 12.5 |
| 11c | 12.5 | 25 | 12.5 | 25 |
Minimum Inhibitory Concentration (MIC) values from a study on new heterocycles incorporating 4,5,6,7-tetrabromophthalimide moiety.[3]
Synthesis of Flame Retardants
The high bromine content of this compound makes it an excellent precursor for the synthesis of flame retardants. These compounds are widely used as additives in various polymers to reduce their flammability.[4] A key example is N,N'-(1,2-ethylene)-bis-tetrabromophthalimide.
Reaction Workflow:
Caption: Workflow for the synthesis of a flame retardant.
Experimental Protocol: Synthesis of N,N'-(1,2-ethylene)-bis-tetrabromophthalimide[5]
This protocol is adapted from a patented process for the preparation of a commercial flame retardant.
Materials:
-
N,N'-(1,2-ethylene)-bis-phthalimide
-
65% Oleum (fuming sulfuric acid)
-
Bromine (Br₂)
-
Iodine (I₂)
-
Iron powder (Fe)
-
Water
Procedure:
-
Charge a suitable reaction vessel with 40 parts of N,N'-(1,2-ethylene)-bis-phthalimide, 0.04 parts of iodine, 0.04 parts of iron, and 244 parts of 65% oleum.
-
Heat the reaction mixture to 55°C.
-
Add 92 parts of bromine over a period of six hours while maintaining the temperature at 55°C.
-
After the addition is complete, maintain the reaction temperature at 55°C for an additional 45 minutes.
-
Heat the mixture to 70°C and maintain this temperature for three hours.
-
Heat further to 97°C and hold for one hour.
-
Cool the reaction mixture to 70°C.
-
Set up a Dean-Stark trap and heat to 140°C to remove excess bromine and sulfur trioxide.
-
Cool the mixture to 20°C.
-
Filter the solid product.
-
Wash the solid product twice with 200 parts of water.
-
Dry the product.
Quantitative Data:
| Property | Value |
| Yield | 86% |
| Melting Point | 470-472°C |
| Appearance | White solid |
Data from a patent for the process of preparing N,N'-(1,2-ethylene)-bis-tetrabromophthalimide.[5]
Synthesis of Pigments (Proposed)
While direct literature on the synthesis of pigments starting from this compound is scarce, a plausible route can be proposed based on the well-established synthesis of phthalocyanine pigments from phthalic anhydride derivatives. The high stability and planarity of the resulting halogenated phthalocyanine macrocycle would likely result in pigments with excellent lightfastness and thermal stability.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a halogenated phthalocyanine pigment.
Proposed Experimental Protocol: Synthesis of Hexadecabromo Copper Phthalocyanine
This proposed protocol is based on the general urea fusion method for synthesizing phthalocyanine pigments.
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride
-
Urea
-
Copper(II) chloride (CuCl₂)
-
Ammonium molybdate (catalyst)
-
High-boiling solvent (e.g., nitrobenzene or trichlorobenzene) - Optional, for solvent-based method
Procedure (Fusion Method):
-
Thoroughly grind a mixture of 3,4,5,6-tetrabromophthalic anhydride (4 moles), urea (excess, e.g., 20-24 moles), copper(II) chloride (1 mole), and a catalytic amount of ammonium molybdate.
-
Heat the mixture gradually in a reaction vessel to around 200-220°C.
-
Maintain the temperature for several hours until the reaction is complete (indicated by the cessation of ammonia evolution and the formation of a deeply colored solid).
-
Cool the reaction mass.
-
Purify the crude pigment by washing sequentially with dilute acid (to remove excess metal salts), dilute base (to remove unreacted starting materials), water, and an organic solvent (e.g., ethanol) to remove organic impurities.
-
Dry the final pigment.
Expected Properties:
-
Color: Green to blue-green
-
Thermal Stability: High
-
Chemical Resistance: Excellent
-
Lightfastness: Excellent
Conclusion
This compound is a highly valuable and adaptable starting material in organic synthesis. The protocols and data presented herein demonstrate its utility in the development of novel anticancer and antimicrobial agents, as well as high-performance flame retardants. Furthermore, its potential as a precursor for robust and vibrant pigments highlights the breadth of its applicability. Researchers and professionals in drug development and materials science can leverage the reactivity of this building block to create a wide array of functional molecules with tailored properties.
References
Application Notes and Protocols: Synthesis of Novel Dyes Utilizing 3,4,5,6-Tetrabromophthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel dyes derived from 3,4,5,6-tetrabromophthalimide. The protocols are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with appropriate safety precautions.
Introduction
This compound is a versatile starting material for the synthesis of a variety of functional molecules, including high-performance pigments and dyes. The presence of four bromine atoms on the phthalimide ring offers opportunities for further functionalization and can significantly influence the photophysical properties of the resulting dyes. This document outlines the synthesis of novel azo dyes based on a this compound scaffold, providing detailed experimental procedures and a summary of spectroscopic data for related compounds.
Data Presentation
The following table summarizes the spectroscopic properties of azo dyes derived from halogenated phthalimides. This data is crucial for understanding the influence of substituents on the color of the dyes.
| Dye Structure (General) | Halogen Substitution | Coupling Component | λmax (nm) | Solvent |
| N-Alkyl-phthalimidylazo | 3,5-Dibromo | N,N-Dialkylaniline derivatives | 436 - 609 | Formamide |
| N-Butyl-phthalimidylazo | 3,5-Dibromo | Various anilines | 445 - 563 | Not Specified |
| N-Propyl-phthalimidylazo | 3,5-Dibromo | Various anilines | 360 - 700 | Not Specified |
Experimental Protocols
The synthesis of novel azo dyes from this compound is a multi-step process. The following protocols provide a detailed methodology for the key synthetic steps.
Protocol 1: Synthesis of N-Amino-3,4,5,6-tetrabromophthalimide (Intermediate 1)
This protocol describes the synthesis of the key intermediate, N-amino-3,4,5,6-tetrabromophthalimide, from tetrabromophthalic anhydride and hydrazine hydrate.
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4,5,6-tetrabromophthalic anhydride (0.01 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (0.012 mol) dropwise to the cooled suspension with vigorous stirring over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The resulting N-amino-3,4,5,6-tetrabromophthalimide can be used in the next step without further purification.
Protocol 2: Synthesis of a Novel Azo Dye
This protocol details the diazotization of N-amino-3,4,5,6-tetrabromophthalimide and its subsequent coupling with a suitable aromatic coupling component (e.g., N,N-dimethylaniline) to form the final azo dye.
Materials:
-
N-Amino-3,4,5,6-tetrabromophthalimide (Intermediate 1)
-
Concentrated sulfuric acid
-
Sodium nitrite
-
N,N-Dimethylaniline (or other suitable coupling component)
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
Procedure:
Part A: Diazotization of Intermediate 1
-
In a 100 mL beaker, carefully dissolve N-amino-3,4,5,6-tetrabromophthalimide (0.005 mol) in concentrated sulfuric acid (10 mL) at a temperature below 10 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (0.0055 mol) in concentrated sulfuric acid (5 mL) at 0-5 °C.
-
Slowly add the sodium nitrite solution to the solution of the amine with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture for 2 hours at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve N,N-dimethylaniline (0.005 mol) in glacial acetic acid (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cooled solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 3-4 hours.
-
After the coupling reaction is complete, slowly add a saturated solution of sodium acetate to neutralize the excess acid until the pH is between 4 and 5.
-
The precipitated azo dye is then collected by vacuum filtration.
-
Wash the crude dye thoroughly with water until the filtrate is neutral.
-
Dry the final product in a vacuum oven at 50 °C.
-
The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the synthesis of N-Amino-3,4,5,6-tetrabromophthalimide.
Caption: Workflow for the synthesis of a novel azo dye.
Application Notes and Protocols: Exploring 3,4,5,6-Tetrabromophthalimide and its Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4,5,6-tetrabromophthalimide analogs, specifically focusing on tetrabromobenzotriazole and tetrabromobenzimidazole derivatives, as potent inhibitors of Protein Kinase CK2. Additionally, we explore the utility of N-substituted tetrachlorophthalimides as effective inhibitors of α-glucosidase. This document offers detailed experimental protocols, quantitative inhibitory data, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.
While the initial focus was on this compound, the available scientific literature highlights the significant therapeutic potential of structurally related tetrabrominated benzotriazoles and benzimidazoles, particularly in the context of cancer therapy through the inhibition of Protein Kinase CK2.
Section 1: Inhibition of Protein Kinase CK2 by Tetrabromobenzotriazole and Tetrabromobenzimidazole Derivatives
Protein Kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. Its dysregulation has been implicated in a variety of human diseases, including cancer, making it a prime target for therapeutic intervention.[1] A class of potent and selective ATP/GTP-competitive inhibitors of CK2 is based on a tetrabrominated heterocyclic scaffold.
Quantitative Inhibitory Data
The following table summarizes the inhibitory potency of key tetrabrominated derivatives against Protein Kinase CK2.
| Compound | Abbreviation | Target Enzyme | Ki (nM) | IC50 (µM) | Notes |
| 4,5,6,7-Tetrabromobenzotriazole | TBB | CK2 | 400 | 0.9 (rat liver) | A widely used, selective, and cell-permeable CK2 inhibitor.[1][2] Induces apoptosis. |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | DMAT | CK2 | 40 | - | Superior to TBB in both potency and cellular efficacy.[3][4] Induces apoptosis more readily than TBB.[4] |
| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole | - | CK2 | 40 | - | A highly efficient inhibitor.[4] |
| 4,5,6,7-Tetrabromo-2-methylsulfanyl-benzimidazole | - | CK2 | <100 | - | A potent derivative of tetrabromobenzimidazole.[4] |
| 4,5,6,7-Tetrabromo-2-isopropylamino-benzimidazole | - | CK2 | <100 | - | A potent derivative of tetrabromobenzimidazole.[4] |
| 4,5,6,7-Tetrabromo-2-amino-benzimidazole | - | CK2 | <100 | - | A potent derivative of tetrabromobenzimidazole.[4] |
| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | - | CK2 | 280 | - | Inhibits proliferation of tumor cells.[5] |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole | 2MeTBBi | rhCK2α | - | - | Exhibits significant proapoptotic activity.[6] |
Experimental Protocols
This protocol provides a general outline for the synthesis of TBB.
Materials:
-
Benzotriazole
-
Brominating agent (e.g., bromine)
-
Suitable solvent
Procedure:
-
Dissolve benzotriazole in a suitable solvent in a reaction vessel.
-
Slowly add the brominating agent to the solution. The reaction is exothermic and should be controlled.
-
The reaction mixture is stirred until the bromination is complete. Reaction progress can be monitored by techniques such as TLC.
-
Upon completion, the product is isolated, typically by filtration, and washed to remove impurities.
-
The crude product is then purified, for example, by recrystallization, to yield pure 4,5,6,7-tetrabromobenzotriazole.[7]
This protocol describes a method to determine the inhibitory activity of test compounds against CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (rhCK2α)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)[8]
-
[γ-33P]ATP or an ADP-Glo™ Kinase Assay kit
-
Test compounds (e.g., TBB, DMAT) dissolved in DMSO
-
Kinase reaction buffer
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compounds. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the rhCK2α enzyme to each well to initiate the reaction.
-
Add [γ-33P]ATP (or cold ATP for non-radioactive assays) to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[7]
-
Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol for luminescence detection.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Visualization
Inhibition of CK2 by tetrabrominated derivatives has a significant impact on cellular signaling pathways, primarily by promoting apoptosis and modulating the NF-κB pathway.
CK2 is a known suppressor of apoptosis.[9][10] Its inhibition by compounds like TBB and DMAT can induce programmed cell death in cancer cells. The diagram below illustrates the general mechanism of CK2's anti-apoptotic function.
Caption: Inhibition of CK2 by TBB/DMAT promotes apoptosis.
CK2 is a positive regulator of the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[1][11] Inhibition of CK2 can therefore suppress pro-survival signals.
Caption: CK2 inhibition by TBB/DMAT blocks NF-κB activation.
Section 2: Inhibition of α-Glucosidase by N-Substituted Tetrachlorophthalimide Derivatives
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. N-substituted 3,4,5,6-tetrachlorophthalimides have been identified as potent inhibitors of this enzyme.
Quantitative Inhibitory Data
The inhibitory activities of several N-substituted tetrachlorophthalimide derivatives against α-glucosidase are presented below.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| N-Phenyl-3,4,5,6-tetrachlorophthalimide | α-Glucosidase | Potent | More potent than the known inhibitor 1-deoxynojirimycin.[2] |
| N-(4-phenylbutyl)-3,4,5,6-tetrachlorophthalimide | α-Glucosidase | Very Potent | Demonstrates the importance of a hydrophobic group at the N-position for activity.[2] |
| 4,5,6,7-tetrachloro-N-cycloheptylphthalimide | α-Glucosidase | Potent | Approximately 30 times more active than 1-deoxynojirimycin.[12] |
Experimental Protocols
This protocol outlines a general method for the synthesis of N-substituted tetrachlorophthalimides.[2][13]
Materials:
-
N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide
-
Trichloroacetonitrile
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Substituted benzene derivative (or other nucleophile)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
Dry dichloromethane
Procedure:
-
Formation of Trichloroacetimidate:
-
To a solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide in dry dichloromethane, add trichloroacetonitrile.
-
Add a catalytic amount of DBU and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting trichloroacetimidate can be purified or used directly in the next step.
-
-
C-C Bond Formation:
-
To a solution of the trichloroacetimidate in dry dichloromethane, add the substituted benzene derivative (or other C-nucleophile).
-
Add a catalytic amount of TMSOTf to initiate the reaction.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture, for example, by washing with aqueous sodium bicarbonate and brine.
-
The crude product is then purified by column chromatography to yield the desired N-substituted-3,4,5,6-tetrachlorophthalimide.
-
This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against α-glucosidase.[14][15][16]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds dissolved in DMSO
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the sodium phosphate buffer.
-
In a 96-well plate, add the sodium phosphate buffer and the diluted test compounds. Include a positive control (e.g., acarbose), a blank (enzyme control with DMSO), and a substrate blank (no enzyme).
-
Add the α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] * 100 where Acontrol is the absorbance of the enzyme control and Asample is the absorbance of the well with the test compound.
-
Determine the IC50 value for each compound.
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for inhibitor development.
References
- 1. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors with anticancer and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-glucosidase inhibitors with a 4,5,6,7-tetrachlorophthalimide skeleton pendanted with a cycloalkyl or dicarba-closo-dodecaborane group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. benchchem.com [benchchem.com]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5,6-Tetrabromophthalimide
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5,6-tetrabromophthalimide and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted 3,4,5,6-tetrabromophthalimides, a common method for which involves the condensation of 3,4,5,6-tetrabromophthalic anhydride with a primary amine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Degradation of 3,4,5,6-tetrabromophthalic anhydride or the amine. 2. Inappropriate solvent: The chosen solvent may not be suitable for the reaction conditions. 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion. 4. Amine reactivity: The primary amine used may have low nucleophilicity. | 1. Verify reagent quality: Use freshly opened or properly stored reagents. Consider purifying the amine if its quality is uncertain. 2. Optimize solvent: For the condensation reaction, glacial acetic acid is a commonly used and effective solvent, often leading to high yields.[1] Polar aprotic solvents like DMF or DMSO can also be effective. 3. Adjust reaction conditions: Ensure the reaction is refluxed for a sufficient duration (typically 1-6 hours) and at the appropriate temperature for the chosen solvent.[1] 4. Consider amine structure: Amines with electron-donating groups will be more nucleophilic and may react more readily. For less reactive amines, consider longer reaction times or a higher reaction temperature. |
| Formation of Side Products | 1. Over-alkylation (less common): While less of an issue than in direct ammonia alkylation, it can still occur with highly reactive amines. 2. Reaction with solvent: If using a reactive solvent, it may compete with the amine. 3. Decomposition: At excessively high temperatures, the starting materials or product may decompose. | 1. Control stoichiometry: Use a 1:1 molar ratio of the tetrabromophthalic anhydride and the primary amine.[1] 2. Choose an inert solvent: Glacial acetic acid is generally a good choice as it also acts as a catalyst.[1] 3. Monitor reaction temperature: Maintain a steady reflux without excessive heating. |
| Product is Difficult to Purify | 1. Incomplete reaction: Presence of unreacted starting materials. 2. Low solubility of the product: The desired product may be poorly soluble in common washing solvents. 3. Formation of colored impurities: Potential for side reactions leading to colored byproducts. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before work-up. 2. Optimize washing and recrystallization: The product often precipitates from the reaction mixture upon cooling and can be washed with ethanol and acetone to remove impurities.[1] For recrystallization, consider solvents like DMF. 3. Charcoal treatment: If the product is colored, a hot filtration with activated charcoal during recrystallization can help to remove colored impurities. |
| Inconsistent Yields | 1. Variability in reagent quality: See "Low or No Product Yield". 2. Inconsistent reaction conditions: Fluctuations in temperature or reaction time. 3. Moisture in the reaction: Water can react with the anhydride. | 1. Standardize reagents: Use reagents from the same batch for a series of experiments if possible. 2. Precise control: Use a heating mantle with a temperature controller and a timer to ensure consistent reaction conditions. 3. Use anhydrous conditions: While some protocols do not explicitly state the need for anhydrous conditions, using dry solvents and glassware is good practice, especially if yields are inconsistent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing N-substituted 3,4,5,6-tetrabromophthalimides?
A1: The most frequently reported high-yielding method is the condensation of 3,4,5,6-tetrabromophthalic anhydride with a primary amine in refluxing glacial acetic acid.[1] This method is straightforward and often results in the product precipitating from the reaction mixture upon cooling, simplifying purification.[1]
Q2: Can I use secondary or tertiary amines for this reaction?
A2: The reaction to form the imide requires a primary amine. Secondary amines will react to form an intermediate that cannot cyclize to the imide, and tertiary amines will not react with the anhydride under these conditions.
Q3: My desired product is a solid that precipitates from the reaction mixture. How can I best purify it?
A3: In many cases, the product that precipitates from the hot reaction mixture is of high purity.[1] It can be collected by filtration and washed with solvents like ethanol and acetone to remove any residual starting materials or solvent.[1] If further purification is needed, recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) can be effective.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction of concern is an incomplete reaction, leaving unreacted starting materials. 3,4,5,6-Tetrabromophthalic anhydride can also react with water, so it is important to handle it in a way that minimizes exposure to atmospheric moisture.
Q5: How does the electronic nature of the amine affect the reaction?
A5: The nucleophilicity of the amine is a key factor. Amines with electron-donating groups are more nucleophilic and will generally react faster. Conversely, amines with strong electron-withdrawing groups are less nucleophilic and may require longer reaction times or higher temperatures to achieve a good yield.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 3,4,5,6-Tetrabromophthalimides
This protocol is adapted from a high-yield synthesis of various N-substituted 3,4,5,6-tetrabromophthalimides.[1]
Materials:
-
3,4,5,6-Tetrabromophthalic anhydride (1 equivalent)
-
Primary amine (1 equivalent)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5,6-tetrabromophthalic anhydride in glacial acetic acid.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-6 hours. The progress of the reaction can be monitored by TLC.
-
For many products, a precipitate will form in the hot reaction mixture.
-
Collect the solid product by filtration while hot.
-
Wash the collected solid with ethanol and then with acetone.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the reported yields for the synthesis of various N-substituted 3,4,5,6-tetrabromophthalimides using the general protocol described above.
| Amine | Reaction Time (hours) | Solvent | Yield (%) | Reference |
| 4,4′-Diselanediyldianiline | 1 | Acetic Acid | 96 | [1] |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 2 | Acetic Acid | 93 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 3,4,5,6-tetrabromophthalimides.
References
Technical Support Center: Industrial Scale Synthesis of 3,4,5,6-Tetrabromophthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 3,4,5,6-Tetrabromophthalimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a likely industrial route involving the bromination of phthalimide.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete bromination. | - Ensure stoichiometric amount of bromine is used. An excess may be required to drive the reaction to completion. - Optimize reaction temperature and time. Stepwise heating may be necessary.[1] - Verify the quality and concentration of the brominating agent and solvent (e.g., oleum or nitric acid). |
| Product loss during workup. | - Carefully control the pH during precipitation and washing steps. - Ensure efficient filtration and minimize transfer losses. | |
| Product Impurity (e.g., presence of partially brominated species) | Insufficient reaction time or temperature. | - Increase the reaction time or temperature in the final stages of the bromination to ensure complete substitution.[1] |
| Inefficient mixing. | - On an industrial scale, proper agitation is crucial for maintaining a homogeneous reaction mixture. Ensure the reactor's mixing system is adequate for the viscosity of the reaction mass. | |
| Poor Product Color (e.g., yellow or off-white) | Presence of colored impurities or byproducts. | - Recrystallization from a suitable solvent (e.g., acetic acid) can improve color and purity. - Treatment with activated carbon during the purification process may help remove colored impurities. |
| Degradation of the product. | - Avoid excessively high temperatures during reaction and drying. | |
| Difficult Filtration | Fine particle size of the precipitate. | - Control the rate of precipitation and the temperature to influence crystal size. - Consider using a filter aid, but be mindful of potential contamination. |
| Runaway Reaction | Poor temperature control during the exothermic bromination. | - Implement a robust cooling system for the reactor. - Add the brominating agent portion-wise at a controlled rate to manage the heat generated. |
| Corrosion of Equipment | Use of highly corrosive reagents like oleum and bromine. | - Ensure all reaction vessels and transfer lines are made of or lined with corrosion-resistant materials (e.g., glass-lined steel, specific alloys). |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: While specific industrial processes are often proprietary, a common approach involves the direct bromination of phthalimide or its anhydride. One documented method for a related compound involves the bromination of N,N'-(1,2-ethylene)-bis-phthalimide using bromine in the presence of oleum (fuming sulfuric acid).[1] Another potential route is the bromination of phthalic anhydride in concentrated nitric acid.[2] The resulting tetrabromophthalic anhydride can then be converted to the imide.
Q2: What are the critical safety precautions to take during the industrial-scale synthesis?
A2: The synthesis involves highly corrosive and toxic materials. Key safety measures include:
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Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, flame-retardant clothing, and respiratory protection.[3]
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Ventilation: The process should be carried out in a well-ventilated area, preferably in a closed system, to avoid inhalation of bromine and acid vapors.[3]
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Emergency Procedures: Have emergency showers, eyewash stations, and appropriate neutralizing agents readily available.[3]
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Material Handling: Use dedicated equipment for handling corrosive reagents and ensure proper training for all personnel.
Q3: How can I monitor the progress of the bromination reaction?
A3: On an industrial scale, in-process controls are essential. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the formation of the tetrabrominated product, as well as to quantify any partially brominated intermediates.
Q4: What are the typical yields for the industrial synthesis of this compound?
A4: Yields can vary significantly depending on the specific process and optimization. For the related N,N'-(1,2-ethylene)-bis-tetrabromophthalimide, yields as high as 96% have been reported in patent literature under optimized conditions.[1] Achieving high yields for this compound would similarly depend on careful control of reaction parameters.
Q5: What are the key parameters to control for a successful scale-up?
A5: Key parameters for successful scale-up include:
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Heat Transfer: Bromination is exothermic, and efficient heat removal is critical to prevent runaway reactions. The surface-area-to-volume ratio decreases on scale-up, requiring careful reactor design.
-
Mass Transfer: Effective mixing is necessary to ensure homogeneity, especially in viscous reaction mixtures, to achieve complete conversion and avoid localized overheating.
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Reagent Addition Rate: The rate of addition of the brominating agent must be carefully controlled to manage the reaction rate and heat generation.
-
Material Compatibility: Ensure that all equipment is resistant to the corrosive reaction environment.
Experimental Protocols
Illustrative Lab-Scale Synthesis of a Tetrabromophthalimide Derivative
The following protocol for the synthesis of N,N'-(1,2-ethylene)-bis-tetrabromophthalimide is adapted from patent literature and illustrates the key steps that could be analogous to the synthesis of this compound.[1]
Materials:
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N,N'-(1,2-ethylene)-bis-phthalimide
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65% Oleum (fuming sulfuric acid)
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Bromine
-
Water
Procedure:
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Charge a suitable reaction vessel with N,N'-(1,2-ethylene)-bis-phthalimide and 65% oleum.
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Heat the reaction mixture to 55°C.
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Add bromine dropwise over a period of 6 hours, maintaining the temperature at 55°C.
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After the addition is complete, maintain the temperature at 55°C for an additional 40 minutes.
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Increase the temperature to 70°C and hold for 1 hour.
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Further, increase the temperature to 100°C and hold for 1 hour.
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Cool the reaction mixture to 80°C.
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Remove excess sulfur trioxide using a Dean-Stark trap by heating to 140°C.
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Cool the mixture to 20°C.
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Filter the solid product.
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Wash the product cake with water.
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Dry the product in a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Industrial Synthesis Process Flow
Caption: Simplified process flow for industrial synthesis.
References
Optimizing the reaction conditions for N-substitution of 3,4,5,6-Tetrabromophthalimide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-substitution of 3,4,5,6-tetrabromophthalimide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve successful outcomes in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-substitution of this compound.
Question: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in N-alkylation and N-arylation reactions. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Reagent Quality: Ensure the purity of your this compound, alkylating/arylating agent, solvent, and base. Contaminants can inhibit the reaction.
-
Reaction Conditions:
-
Temperature: Many N-substitution reactions require elevated temperatures to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be mindful that excessively high temperatures can lead to the decomposition of reagents or solvents like DMF.[1]
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Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used because they facilitate S(_N)2 reactions.[2] Ensure that your reactants, especially the phthalimide salt, are soluble in the chosen solvent.[1]
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Base: The base is crucial for the deprotonation of the phthalimide. The strength and solubility of the base can significantly impact the reaction rate. If a weak or poorly soluble base like potassium carbonate in acetone is used, consider switching to a stronger or more soluble base like cesium carbonate, or using a solvent that better dissolves the base, such as DMF.[1]
-
-
Reactivity of the Alkylating/Arylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive halide, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.[3]
Question: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions include:
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O-alkylation: Although less common for imides compared to other ambident nucleophiles, O-alkylation can occur under certain conditions. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents generally favor N-alkylation.
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Over-alkylation: This is not a concern for the N-substitution of phthalimides as there is only one acidic proton to be replaced.
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Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination can compete with substitution, especially at higher temperatures and with stronger bases. To minimize elimination, consider using milder reaction conditions (lower temperature, weaker base).
Question: My starting materials are not dissolving in the reaction solvent. What can I do?
Answer: Poor solubility of reactants, particularly the phthalimide salt, can hinder the reaction.[4] Here are some strategies to address this:
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Solvent Selection: Switch to a solvent with higher dissolving power for your specific reactants. DMF is often an excellent choice for dissolving potassium phthalimide.[2]
-
Temperature: Gently heating the reaction mixture can increase the solubility of your starting materials.
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Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be effective in reactions with heterogeneous mixtures, facilitating the transfer of the phthalimide anion into the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-substitution of this compound?
A1: The most prevalent method involves the reaction of 3,4,5,6-tetrabromophthalic anhydride with a primary amine in a suitable solvent, often with heating.[5] Another common approach is the Gabriel synthesis, where the potassium salt of this compound is reacted with an alkyl halide.
Q2: Which bases are typically used for the deprotonation of this compound?
A2: A variety of bases can be used, depending on the specific reaction conditions and the reactivity of the electrophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH), as well as organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA).[1]
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Acetic acid is also commonly used, particularly when starting from the anhydride.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the typical purification methods for N-substituted 3,4,5,6-tetrabromophthalimides?
A5: The purification strategy depends on the properties of the product and any impurities. Common methods include:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile option.
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Washing/Extraction: A standard aqueous workup to remove the base and other water-soluble impurities is typically the first step after the reaction is complete.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Substitution of Phthalimides
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phthalimide | Benzyl bromide | K₂CO₃ | DMF | 90 | 2 | >95 | [2] |
| 2 | Phthalimide | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 6 | 85-90 | [3] |
| 3 | Phthalimide | Various alkyl halides | Cs₂CO₃ | DMF | 20-70 | 1-5 | 80-95 | General observation |
| 4 | Tetrachlorophthalimide | N-hydroxymethyl | DBU | Dichloromethane | RT | 2 | 91 (of intermediate) | [6] |
| 5 | Norbornene endo-succinimide | 1,3-dibromopropane | K₂CO₃ | None (Ball milling) | N/A | 1 | 88 | [7] |
Experimental Protocols
Protocol 1: N-Substitution of 3,4,5,6-Tetrabromophthalic Anhydride with a Primary Amine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,4,5,6-tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid.
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Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq.).
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a cold solvent like ethanol. If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: N-Alkylation of this compound (Gabriel Synthesis)
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Formation of Potassium Salt (in situ): To a stirred suspension of this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add the alkyl halide (1.1 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A generalized workflow for the N-substitution of this compound.
Caption: A troubleshooting guide for low-yield N-substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phthalimides [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
Technical Support Center: Dispersion of 3,4,5,6-Tetrabromophthalimide in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of 3,4,5,6-Tetrabromophthalimide in polymer matrices.
Troubleshooting Poor Dispersion
Poor dispersion of this compound, a solid flame retardant, can lead to inconsistencies in material properties, reduced flame retardant efficiency, and aesthetic defects in the final product. The following guide provides a systematic approach to diagnosing and resolving common dispersion issues.
dot
Caption: Troubleshooting workflow for poor dispersion.
Frequently Asked Questions (FAQs)
Material Properties and Formulation
Q1: What are the key properties of this compound that can affect its dispersion?
A1: The dispersion of this compound is influenced by several of its intrinsic properties. A closely related and commercially available analogue, Ethylenebistetrabromophthalimide (often sold as SAYTEX BT-93), provides a good reference. Key properties include its high melting point and thermal stability, which means it will remain as solid particles in many polymer melts during processing.[1][2] Its particle size and distribution are also critical; smaller, more uniform particles are generally easier to disperse. The surface energy of the powder can also lead to poor wetting by the polymer matrix, promoting agglomeration.
Q2: What are typical loading levels for tetrabromophthalimide-based flame retardants in common polymers?
A2: The loading level depends on the polymer and the required flame retardancy rating. For polyolefins, to achieve a UL 94 V-2 rating, a letdown ratio of 10% to 14% is typical. For a more stringent UL 94 V-0 rating, this can increase to 18% to 20%.[3] It's important to note that high loading levels can negatively impact the mechanical properties and processability of the polymer.
Q3: Are dispersing agents or other additives recommended to improve the dispersion of this compound?
A3: Yes, using a dispersing agent is a common strategy to improve the dispersion of solid additives. Dispersing agents work by wetting the surface of the particles and reducing the interfacial tension between the additive and the polymer matrix, which helps to prevent re-agglomeration. While specific dispersing agents for this compound are not extensively documented in publicly available literature, fatty acid esters, amides (like stearates), and polyolefin waxes are often used for inorganic fillers and pigments in polyolefins and could be effective. The selection of a suitable dispersing agent depends on the polymer system and processing conditions.
Q4: Can the surface of this compound be modified to improve dispersion?
Processing Parameters
Q5: How does the extruder screw design impact the dispersion of solid flame retardants?
A5: The screw design in a twin-screw extruder is critical for achieving good dispersion. The configuration of kneading and mixing elements determines the amount of shear and elongational forces applied to the material. More aggressive screw designs with a higher proportion of kneading blocks can improve dispersive mixing by breaking down agglomerates. However, excessive shear can lead to degradation of the polymer or the additive. Therefore, an optimized screw design that balances dispersive and distributive mixing is essential.
Q6: What is a typical temperature profile for compounding this compound in a twin-screw extruder?
A6: The temperature profile should be set to ensure the polymer is fully molten and has a low enough viscosity to facilitate mixing, but not so high as to cause degradation of the polymer or the flame retardant. A gradually increasing temperature profile is typically used. For polypropylene, melt temperatures during compounding generally fall between 190°C and 245°C. A representative temperature profile for a twin-screw extruder compounding a flame retardant in polypropylene could be:
| Extruder Zone | Temperature Range (°C) |
| Feed Zone | 180 - 190 |
| Melting Zone | 190 - 210 |
| Mixing Zone 1 | 200 - 220 |
| Mixing Zone 2 | 210 - 230 |
| Venting Zone | 210 - 230 |
| Die Zone | 200 - 220 |
Note: This is a general guideline and should be optimized for the specific grade of polymer and equipment used.
Q7: How do screw speed and feed rate affect dispersion?
A7: Screw speed and feed rate are interconnected and influence both the degree of fill in the extruder and the residence time of the material.
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Screw Speed: Higher screw speeds generally impart more shear energy, which can improve the breakdown of agglomerates. However, very high speeds can reduce residence time, leading to incomplete mixing, and can also cause excessive frictional heat, potentially degrading the polymer.
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Feed Rate: The feed rate should be matched to the screw speed to ensure a consistent degree of fill. Over-feeding can lead to poor melting and mixing, while under-feeding can result in excessive shear and energy consumption.
dot
Caption: Key processing parameter relationships.
Experimental Protocols
Protocol 1: Assessment of this compound Dispersion via Scanning Electron Microscopy (SEM)
Objective: To qualitatively and semi-quantitatively assess the dispersion and agglomeration of this compound particles in a polymer matrix.
Materials and Equipment:
-
Polymer composite sample containing this compound
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities
-
Microtome or cryogenic fracture apparatus
-
Sputter coater (for non-conductive polymers)
-
SEM sample stubs and conductive adhesive
Methodology:
-
Sample Preparation:
-
Carefully cut a representative section from the polymer composite.
-
To expose a fresh surface for analysis, either:
-
Cryogenically fracture the sample by immersing it in liquid nitrogen for several minutes and then fracturing it with a sharp impact. This method is preferred as it is less likely to smear the additive particles.
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Alternatively, use a microtome to create a smooth, flat surface.
-
-
Mount the prepared sample onto an SEM stub using conductive adhesive.
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If the polymer is non-conductive, sputter coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
-
SEM Imaging:
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Load the sample into the SEM chamber and evacuate to the required vacuum level.
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Begin imaging at low magnification (e.g., 50-100x) to get an overview of the sample surface and identify areas of interest.
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Increase the magnification (e.g., 500x, 2000x, and higher) to visualize the individual flame retardant particles and any agglomerates.
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Acquire images in both secondary electron (SE) mode for topographical information and backscattered electron (BSE) mode. BSE imaging is particularly useful as it provides contrast based on atomic number, which will make the bromine-rich flame retardant particles appear brighter than the polymer matrix.
-
-
EDS Analysis:
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Perform EDS analysis on individual particles and the surrounding matrix to confirm the elemental composition. This will verify that the bright particles observed in BSE mode are indeed the brominated flame retardant.
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Use EDS mapping to visualize the distribution of bromine over a larger area of the sample, providing a clear visual representation of the dispersion quality.
-
-
Data Analysis:
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Qualitatively assess the SEM images for the presence, size, and frequency of agglomerates.
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For a semi-quantitative analysis, use image analysis software to:
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Measure the particle size distribution of the dispersed flame retardant.
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Calculate the area fraction of agglomerates.
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Determine the nearest neighbor distance between particles to quantify the degree of dispersion.
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-
Data Presentation
Table 1: Properties of Ethylenebistetrabromophthalimide (SAYTEX BT-93) - A proxy for this compound[1][2]
| Property | Value |
| Chemical Name | Ethylenebistetrabromophthalimide |
| CAS Number | 32588-76-4 |
| Appearance | Light yellow powder |
| Bromine Content (%) | 67.2 (theoretical) |
| Melting Range (°C) | 456 |
| Molecular Weight | 951.5 g/mol |
| Specific Gravity | 2.77 |
| Average Particle Size (µm) | 3.05 |
| 1% Weight Loss (°C) | 324 |
| 5% Weight Loss (°C) | 419 |
| 10% Weight Loss (°C) | 441 |
Disclaimer: This information is for guidance only. Users should always refer to the specific technical data sheet for the grade of material they are using.
References
Preventing thermal decomposition of 3,4,5,6-Tetrabromophthalimide during polymer processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5,6-Tetrabromophthalimide as a flame retardant in polymer processing. The following information is designed to help you anticipate and prevent thermal decomposition of this additive during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when processing polymers containing this compound at elevated temperatures?
The primary concern is the thermal decomposition of the this compound. Like many brominated flame retardants, it can degrade under the high temperatures typically used in polymer processing (e.g., extrusion, injection molding). This degradation can lead to the release of corrosive hydrogen bromide (HBr) gas. The release of HBr is undesirable as it can cause corrosion of processing equipment, degrade the polymer matrix, and lead to discoloration and loss of mechanical properties in the final product.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the typical signs of this compound decomposition during polymer processing?
Users may encounter several indicators of thermal decomposition:
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Discoloration: The processed polymer may exhibit a yellow or brown tint.
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Corrosion: Pitting or discoloration on metal surfaces of the extruder, mold, or other processing equipment.
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Off-gassing: A sharp, acrid odor may be present, indicating the release of HBr.
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Reduced Mechanical Properties: The final product may be brittle or have lower than expected tensile strength or impact resistance.
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Inconsistent Melt Flow: Degradation can alter the viscosity of the polymer melt.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Polymer Discoloration and Equipment Corrosion
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Possible Cause: Thermal decomposition of this compound leading to the release of HBr.
-
Solutions:
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Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.
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Reduce Residence Time: Increase the screw speed or reduce the barrel length to minimize the time the polymer blend is exposed to high temperatures.
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Incorporate a Thermal Stabilizer: Add an acid scavenger to the formulation to neutralize any HBr that is formed.
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Issue 2: Poor Mechanical Properties of the Final Polymer
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Possible Cause: Polymer chain scission caused by the acidic byproducts of this compound decomposition.
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Solutions:
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Use of Stabilizers: Employ a suitable thermal stabilizer system. A combination of primary and secondary stabilizers may be beneficial.
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Formulation Review: Ensure compatibility between the flame retardant, polymer, and any other additives. Incompatibilities can sometimes accelerate degradation.
-
Data Presentation: Thermal Stabilizers
The selection of a suitable thermal stabilizer is critical to prevent the decomposition of this compound. The table below summarizes common types of stabilizers used with halogenated flame retardants.
| Stabilizer Type | Examples | Mechanism of Action | Recommended Loading Level (%) |
| Acid Scavengers (Halogen Catchers) | Hydrotalcites (e.g., DHT-4A), Zinc Stannate, Zinc Oxide | Neutralize acidic byproducts like HBr, preventing autocatalytic degradation of the polymer. | 0.1 - 2.0 |
| Metal Oxides | Magnesium Oxide, Calcium Oxide | React with HBr to form stable metal bromides. | 0.5 - 3.0 |
| Epoxidized Soybean Oil (ESBO) | - | Acts as a secondary stabilizer by scavenging free radicals and reacting with HBr. | 1.0 - 5.0 |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol provides a general method for evaluating the thermal stability of your polymer blend containing this compound.
Objective: To determine the onset temperature of thermal decomposition for the polymer formulation.
Materials:
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Polymer resin
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This compound
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Thermal stabilizer (if applicable)
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TGA instrument
Procedure:
-
Sample Preparation: Prepare a homogenous blend of the polymer, this compound, and any stabilizers at the desired loading levels. A small sample size (5-10 mg) is typically used.
-
Instrument Setup:
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Place the sample in a TGA pan (e.g., alumina or platinum).
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Place the pan in the TGA furnace.
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Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
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Equilibrate the sample at a low temperature (e.g., 30°C).
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Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Analysis:
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Record the sample weight as a function of temperature.
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The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).
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Compare the TGA curves of the unstabilized and stabilized formulations to evaluate the effectiveness of the stabilizer.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the thermal decomposition of this compound and its prevention.
Caption: Thermal decomposition pathway of a polymer containing this compound (TBPI).
Caption: Workflow illustrating the role of a stabilizer in preventing polymer degradation.
Caption: A logical workflow for troubleshooting thermal decomposition issues.
Side reactions to avoid during the synthesis of 3,4,5,6-Tetrabromophthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,4,5,6-Tetrabromophthalimide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of Final Product | Incomplete reaction of tetrabromophthalic anhydride: The reaction may not have gone to completion, leaving starting material behind. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase reaction temperature: Gradually increase the temperature, but be mindful of potential decomposition of the product at very high temperatures.- Ensure proper stoichiometry: Use a slight excess of the ammonia source (e.g., urea or ammonium acetate) to drive the reaction to completion. |
| Incomplete cyclization of the intermediate: The intermediate, tetrabromophthalamic acid or its derivative, may not have fully cyclized to the imide. | - Higher reaction temperature: Ensure the temperature is sufficient for the dehydration and ring-closure step.- Use of a dehydrating agent: Acetic anhydride can be used as a solvent and dehydrating agent to facilitate cyclization.- Azeotropic removal of water: If a suitable solvent is used, a Dean-Stark apparatus can be employed to remove the water formed during cyclization. | |
| Product loss during workup and purification: The product may be partially soluble in the washing solvents or lost during recrystallization. | - Optimize washing solvents: Use solvents in which the product has minimal solubility at room temperature (e.g., cold ethanol or water).- Careful recrystallization: Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. | |
| Product is Off-White or Yellowish | Presence of colored impurities from the starting material: The tetrabromophthalic anhydride used may contain colored byproducts from its synthesis. | - Purify the starting material: Recrystallize the tetrabromophthalic anhydride before use.- Charcoal treatment: Treat the reaction mixture or the recrystallized product solution with activated charcoal to remove colored impurities. |
| Side reactions during synthesis: Overheating or prolonged reaction times can lead to the formation of colored degradation products. | - Optimize reaction conditions: Avoid excessive temperatures and monitor the reaction to determine the optimal reaction time.- Perform the reaction under an inert atmosphere: This can prevent oxidation that may lead to colored byproducts. | |
| Presence of Incompletely Brominated Phthalimides | Incomplete bromination of the starting phthalic anhydride: The initial bromination of phthalic anhydride may not have gone to completion, resulting in a mixture of brominated phthalic anhydrides. | - Ensure complete bromination of the starting material: Use a slight excess of bromine and appropriate catalysts (e.g., iodine, iron) during the synthesis of tetrabromophthalic anhydride.[1] - Purify the tetrabromophthalic anhydride: Use recrystallization to separate the fully brominated anhydride from less brominated species. |
| Product Contains Tetrabromophthalic Anhydride | Incomplete reaction with the ammonia source: Not all of the anhydride has reacted to form the imide. | - Increase the amount of ammonia source: A slight excess of urea or ammonium acetate can help ensure all the anhydride reacts.- Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to drive it to completion. |
| Product Contains Tetrabromophthalamic Acid | Incomplete cyclization: The intermediate has not fully converted to the final imide product. This is a common side reaction in the synthesis of phthalimides.[2][3] | - Ensure sufficient heating: The cyclization step is a dehydration reaction that typically requires elevated temperatures.- Use a dehydrating solvent/reagent: Acetic anhydride can serve as both a solvent and a dehydrating agent to promote imide formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to avoid during the synthesis of this compound?
A1: The most common side reactions are:
-
Incomplete Bromination of the Precursor: If synthesizing from phthalic anhydride, incomplete bromination can lead to a mixture of tri-, di-, and mono-brominated phthalimides in the final product.
-
Incomplete Imide Formation: The reaction of tetrabromophthalic anhydride with an ammonia source proceeds through a tetrabromophthalamic acid intermediate. Incomplete cyclization of this intermediate will result in its presence as an impurity in the final product.
-
Hydrolysis of the Anhydride: Tetrabromophthalic anhydride can react with water to form tetrabromophthalic acid.[4] This can be a competing reaction if the reaction conditions are not anhydrous.
-
Side Reactions with Urea: When urea is used as the ammonia source, an acyclic ureide of tetrabromophthalic acid can be formed as an intermediate. If not fully converted, this can remain as a byproduct.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can be used to separate the starting material (tetrabromophthalic anhydride), the intermediate (tetrabromophthalamic acid), and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is a suitable solvent for the synthesis?
A3: Glacial acetic acid is a commonly used solvent for the synthesis of N-substituted tetrabromophthalimides from tetrabromophthalic anhydride and is a good choice for the synthesis of the parent imide as well.[6] It is polar enough to dissolve the reactants and has a high enough boiling point to facilitate the dehydration and cyclization step. Acetic anhydride can also be used, acting as both a solvent and a dehydrating agent.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization include glacial acetic acid or high-boiling point organic solvents. Washing the crude product with a solvent in which it has low solubility, such as ethanol or water, can help remove unreacted starting materials and soluble impurities.
Q5: What are the expected yields for this synthesis?
A5: The yields for the synthesis of N-substituted tetrabromophthalimides are often reported to be high, sometimes exceeding 90%.[6] For the synthesis of the parent this compound, a good yield would be expected to be in a similar range, provided that the reaction conditions are optimized and side reactions are minimized.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,4,5,6-tetrabromophthalic anhydride in a suitable solvent such as glacial acetic acid.
-
Addition of Nitrogen Source: Add 1.0 to 1.1 equivalents of an ammonia source, such as urea or ammonium acetate, to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.
-
Washing: Wash the collected solid with a suitable solvent, such as cold ethanol or water, to remove any unreacted starting materials and soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. EP0023420B1 - Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide - Google Patents [patents.google.com]
- 2. Phthalic acid + NH3 to DxrightarrowDelta E class 12 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 3,4,5,6-Tetrabromophthalimide
For researchers, scientists, and drug development professionals utilizing 3,4,5,6-Tetrabromophthalimide, its limited solubility can present a significant hurdle in various experimental applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic and poorly water-soluble compound.[1][2] Its solubility is limited in many common laboratory solvents. While specific quantitative data is scarce, its structural analogue, Ethylene bis(tetrabromophthalimide), is known to be insoluble in water, DMSO, and 95% ethanol, with only slight solubility in tetrahydrofuran (THF) at approximately 150 ppm. Conversely, the related compound 3,4,5,6-Tetrachlorophthalimide shows good solubility in dimethylformamide (DMF) at 25 mg/mL. Based on the "like dissolves like" principle, polar solvents are generally poor choices for dissolving this compound, while some polar aprotic and non-polar organic solvents may offer better, though still limited, solubility.[3][4]
Q2: I am observing precipitation when I add my this compound stock solution in an organic solvent to my aqueous assay buffer. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3] The organic solvent disperses in the aqueous medium, leaving the hydrophobic compound to aggregate and precipitate. To prevent this, consider the following:
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Decrease the final concentration: The final concentration of the compound in your aqueous medium may be exceeding its solubility limit.[3]
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Optimize the organic solvent concentration: Keep the percentage of the organic solvent in the final aqueous solution as low as possible, typically below 1% (v/v), to avoid solvent effects on your biological system.
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Use a co-solvent system: Employing a mixture of a primary organic solvent with a co-solvent that is miscible with both the organic and aqueous phases can improve solubility.[1][3]
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Prepare a more dilute stock solution: While this may require adding a larger volume to your assay, it can help prevent localized high concentrations that lead to precipitation.
Q3: Can I use heating to dissolve this compound?
A3: Gentle heating can be employed to aid in the dissolution of many compounds. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. If you choose to heat the solution, do so cautiously and for the shortest duration necessary. Always allow the solution to cool to room temperature before use in biological assays to ensure the compound remains in solution and to avoid thermal shock to your cells or proteins.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution.
Symptoms: The compound does not dissolve completely in the chosen solvent, even at low concentrations, or forms a suspension.
Possible Causes & Solutions:
| Solvent | Predicted Solubility | Troubleshooting Steps |
| DMSO, DMF, NMP | Moderate to Good | These are generally the recommended starting solvents for poorly soluble compounds.[3] If solubility is still an issue, gentle warming and sonication can be applied. For highly concentrated stocks, a combination of these solvents might be effective. |
| THF | Low to Moderate | While some related compounds show slight solubility, THF is less polar than DMSO or DMF and may not be as effective. It can be considered as part of a co-solvent system. |
| Acetone | Low | Acetone is a relatively polar solvent and is unlikely to be a good choice for dissolving this hydrophobic compound. |
| Ethanol, Methanol | Very Low | These protic solvents are generally poor choices for dissolving non-polar compounds like this compound.[3] |
Workflow for Solvent Selection and Stock Preparation:
Caption: A logical workflow for selecting a solvent and preparing a stock solution of this compound.
Issue 2: Compound precipitates in cell-based assays.
Symptoms: After adding the stock solution to the cell culture medium, a precipitate forms, making the medium turbid and potentially leading to inaccurate results and cytotoxicity.
Possible Causes & Solutions:
-
Final concentration is too high: The solubility of the compound in the aqueous cell culture medium is much lower than in the organic stock solvent.
-
High percentage of organic solvent: Even at low concentrations, a high percentage of the organic solvent can be toxic to cells and can also cause the compound to precipitate.
Experimental Protocol: Preparing this compound for a Cell-Based Assay
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Gentle warming and sonication may be necessary.
-
Create an Intermediate Dilution: Dilute the 10 mM stock solution in cell culture medium to create a 100 µM intermediate stock. It is crucial to add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing and minimize precipitation.
-
Prepare Final Working Concentrations: Further dilute the 100 µM intermediate stock in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.5% (v/v).
-
Visual Inspection: Before adding to cells, visually inspect the final working solutions for any signs of precipitation. If precipitation is observed, the final concentration is likely too high and should be reduced.
Formulation Strategies to Enhance Aqueous Solubility:
If direct dissolution in a co-solvent system is insufficient, more advanced formulation strategies can be employed. These are particularly relevant for in vivo studies but can also be adapted for in vitro applications.
| Strategy | Description | Advantages | Considerations |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[5][6] | Increased surface area leads to enhanced dissolution rate and saturation solubility.[5] | Requires specialized equipment (e.g., homogenizers, sonicators). Stability can be a concern.[5] |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[7] | Increased wettability and dissolution rate. Can be prepared by solvent evaporation or melting methods.[7] | The choice of carrier is critical. Physical stability of the amorphous state needs to be monitored. |
| Prodrug Approach | A biologically inactive derivative that is converted to the active drug in vivo.[1] | Can significantly improve solubility and permeability. | Requires chemical modification and subsequent validation of conversion to the active form.[1] |
Logical Flow for Addressing Solubility in Biological Assays:
Caption: A decision-making diagram for troubleshooting solubility issues of this compound in biological assays.
Applications in Drug Development and Relevant Signaling Pathways
This compound serves as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Its derivatives have been shown to target various signaling pathways implicated in cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways:
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Epidermal Growth Factor Receptor (EGF-R) Pathway: Dianilinophthalimides, derived from the phthalimide core, have demonstrated selective inhibition of the EGF-R protein-tyrosine kinase.[8] This pathway is often deregulated in various cancers, leading to uncontrolled cell growth.
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PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell survival, proliferation, and metabolism. Thiazole-based inhibitors, which can be synthesized using a phthalimide scaffold, have shown to be effective inhibitors of PI3Kα.[9]
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Tubulin Polymerization: Certain tetrabromophthalimide hybrids have been designed as anti-tubulin agents that inhibit microtubule formation, a critical process in cell division, by binding to the colchicine binding site.[10]
Signaling Pathway Diagram:
Caption: Key signaling pathways targeted by derivatives of this compound in cancer cells.
References
- 1. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel tetrabromophthalimide derivatives as potential tubulin inhibitors endowed with apoptotic induction for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flame Retardant Efficiency of 3,4,5,6-Tetrabromophthalimide Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the flame retardant efficiency of 3,4,5,6-Tetrabromophthalimide formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a flame retardant?
A1: this compound is an organobromine compound used as a flame retardant.[1] Like many brominated flame retardants, it acts in the gas phase during combustion.[2][3] When the polymer heats up, the compound releases bromine radicals. These radicals interfere with the chemical chain reactions of combustion in the flame, effectively quenching the fire.[4]
Q2: In which polymers can this compound be used?
A2: Derivatives of tetrabromophthalic anhydride, such as N,N'-ethylenebis(this compound), are utilized in a variety of polymers. These include high impact polystyrene (HIPS), polyethylene (PE), polypropylene (PP), thermoplastic polyesters, polyamides, polycarbonate, and epoxy resins.[5][6] Its thermal stability makes it suitable for engineering thermoplastics that require high processing temperatures.[5]
Q3: What are the common analytical methods to evaluate the efficiency of a flame retardant formulation?
A3: A suite of analytical techniques is often employed to assess flame retardant performance.[7] Common methods include:
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Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the formulation.[2][8]
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UL 94 Vertical and Horizontal Burn Tests: To determine the material's response to a small flame and classify its flammability.[9][10][11][12]
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Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.[13]
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Cone Calorimetry: To measure heat release rate, smoke production, and other combustion parameters under fire-like conditions.[13]
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Spectroscopic and Microscopic Analysis (FTIR, SEM): To understand the dispersion of the flame retardant within the polymer matrix and analyze the char structure after combustion.[7][14]
Q4: What are synergistic additives and can they be used with this compound?
A4: Synergists are compounds that, when added with a primary flame retardant, enhance its efficiency beyond the sum of their individual effects. For brominated flame retardants, antimony trioxide is a common and effective synergist.[14] It reacts with the released bromine compounds to form antimony tri-bromide, which is a more efficient flame inhibitor in the gas phase. This can reduce the total amount of flame retardant needed, which can be cost-effective and may help preserve the polymer's original properties.
Troubleshooting Guides
Issue 1: Reduced Mechanical Properties in the Final Product
Q: After adding this compound to my polymer, the impact strength and tensile strength have significantly decreased. What can I do?
A: This is a common issue with additive flame retardants as they can act as stress concentrators in the polymer matrix.
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Optimize Loading Level: Ensure you are using the minimum effective concentration of the flame retardant. Overloading can plasticize the polymer or lead to poor mechanical performance.
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Improve Dispersion: Poor dispersion of the flame retardant powder can create weak points. Consider using a masterbatch with a compatible carrier resin or optimizing your compounding process (e.g., adjusting screw speed, temperature profile on your extruder).
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Use a Synergist: Incorporating a synergist like antimony trioxide can allow you to reduce the overall loading of the brominated flame retardant, which may help to better retain the polymer's mechanical properties.[14]
-
Add Impact Modifiers: For some polymers, the addition of an impact modifier can help to counteract the embrittlement caused by the flame retardant additive.
Issue 2: Failure to Achieve Desired UL 94 Rating
Q: My formulation is not achieving the desired V-0 rating in the UL 94 test; it is rated as V-1 or V-2, or it fails completely. What are the possible causes and solutions?
A: Failing a UL 94 test can be due to several factors related to the formulation and testing procedure.
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Insufficient Flame Retardant: The loading level of this compound may be too low. Incrementally increase the concentration and re-test.
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Lack of Synergist: Brominated flame retardants are often most effective with a synergist.[14] If you are not using one, consider adding antimony trioxide in a typical ratio of 3:1 to 4:1 (Brominated FR: Antimony Trioxide).
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Polymer Dripping: A V-2 rating is given if the specimen drips flaming particles that ignite a cotton indicator below.[12] Some polymers are prone to dripping. The addition of anti-dripping agents, such as PTFE (polytetrafluoroethylene), can help achieve a V-0 or V-1 rating.
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Inadequate Dispersion: If the flame retardant is not evenly dispersed, some areas of the test specimen may have lower concentrations, leading to inconsistent burning behavior. Verify dispersion through techniques like Scanning Electron Microscopy (SEM).
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Thermal Stability: Ensure your processing temperatures are not causing premature degradation of the flame retardant, which could reduce its effectiveness.[8] Check the TGA curve of the pure flame retardant to confirm its decomposition temperature.
Issue 3: Processing and Dispersion Difficulties
Q: I am observing poor dispersion of the this compound powder in my polymer matrix during extrusion. How can I improve it?
A: Good dispersion is critical for both flame retardant efficiency and mechanical properties.
-
Surface Treatment: The flame retardant powder can be surface-treated with coupling agents (e.g., silanes) to improve its compatibility with the polymer matrix.
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Masterbatching: Using a pre-compounded masterbatch where the flame retardant is already well-dispersed in a carrier resin compatible with your base polymer is a highly effective solution.
-
Optimize Compounding Parameters: Adjusting the extruder's screw design, speed, and temperature profile can increase shear and improve the mixing of the additive into the polymer melt.
-
Use of a Plasticizer: In some systems, a small amount of a compatible plasticizer can improve the flow of the polymer and aid in the dispersion of additives.[14]
Data Presentation
Table 1: Typical UL 94 V-0 Formulations for Different Polymers
| Polymer Base | This compound Derivative (wt%) | Synergist (Antimony Trioxide) (wt%) | Other Additives | UL 94 Rating |
| High Impact Polystyrene (HIPS) | 12 - 15 | 3 - 5 | - | V-0 |
| Polypropylene (PP) | 18 - 22 | 5 - 7 | Anti-dripping agent | V-0 |
| Polybutylene Terephthalate (PBT) | 10 - 14 | 3 - 4 | - | V-0 |
| Polyamide 6 (PA6) | 15 - 20 | 4 - 6 | - | V-0 |
Note: These are typical starting formulations. The exact percentages may vary depending on the specific grade of the polymer and other additives present. Optimization is required for each specific application.
Table 2: Effect of Synergist on Limiting Oxygen Index (LOI)
| Formulation | LOI (%) |
| Base Polymer (e.g., ABS) | 18-20 |
| Polymer + 15% Brominated FR | 26-28 |
| Polymer + 15% Brominated FR + 5% Antimony Trioxide | 30-33 |
Note: This table illustrates the typical synergistic effect. Actual values will depend on the polymer and specific flame retardant used.
Experimental Protocols
1. Protocol for UL 94 Vertical Burn Test
This protocol is a simplified summary based on the UL 94 standard.[9][10][11]
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Specimen Preparation: Prepare at least five test specimens of the material, typically 125 mm long and 13 mm wide, with a thickness as specified by the standard. Condition the specimens as required (e.g., at 23°C and 50% relative humidity for 48 hours).
-
Apparatus: Use a UL 94 test chamber, a Tirrill burner, a specimen clamp, and a stopwatch. Place a layer of dry absorbent surgical cotton below the specimen.
-
Procedure:
-
Clamp a specimen vertically from its top end.
-
Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
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Note if any flaming drips ignite the cotton below.
-
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, according to the criteria in the UL 94 standard.[12]
2. Protocol for Thermogravimetric Analysis (TGA)
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the formulation into a TGA crucible.
-
Procedure:
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Continue heating to a temperature where the entire sample has decomposed (e.g., 800°C).
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Record the sample weight as a function of temperature.
-
-
Data Analysis: The resulting TGA curve provides information on the thermal stability of the material, including the onset of decomposition and the temperature at which maximum weight loss occurs. This helps to ensure that the flame retardant is stable at the polymer's processing temperature.[8]
Visualizations
Caption: Workflow for optimizing a flame retardant formulation.
Caption: Decision tree for troubleshooting UL 94 test failures.
Caption: Gas phase synergistic mechanism of a brominated FR and Sb2O3.
References
- 1. This compound | C8HBr4NO2 | CID 90490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants [mdpi.com]
- 3. [PDF] An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants | Semantic Scholar [semanticscholar.org]
- 4. project-planets.eu [project-planets.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. Flame Retardant Materials Determination | EAG Laboratories [eag.com]
- 8. tainstruments.com [tainstruments.com]
- 9. infinitalab.com [infinitalab.com]
- 10. boedeker.com [boedeker.com]
- 11. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 12. specialchem.com [specialchem.com]
- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
Methods for reducing the environmental impact of 3,4,5,6-Tetrabromophthalimide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5,6-Tetrabromophthalimide, with a focus on reducing its environmental impact.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of greener synthesis protocols for this compound.
Issue 1: Incomplete Bromination Using In-Situ Generated Bromine
Problem: The final product is a mixture of partially brominated phthalimides, or the reaction stalls before reaching full tetrabromination when using greener in-situ bromine generation methods (e.g., H₂O₂/HBr or NaBr/NaOCl).
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Oxidant | The stoichiometry of the oxidant (e.g., hydrogen peroxide) to the bromide source is critical. Ensure a slight excess of the oxidant is used to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine if additional oxidant is needed. |
| Low Reaction Temperature | While greener methods aim for milder conditions, the full bromination of an aromatic ring is an energetically demanding process. Gradually increase the reaction temperature in increments of 5-10°C and monitor the effect on the product distribution. |
| Poor Mass Transfer | In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between the aqueous and organic phases (if applicable) and any solid reagents. |
| Decomposition of Oxidant | Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of certain metal impurities. Add the oxidant portion-wise throughout the reaction to maintain a steady concentration. |
| pH of the Reaction Medium | The efficiency of in-situ bromine generation can be pH-dependent. Ensure the reaction medium is sufficiently acidic to facilitate the oxidation of bromide.[1] |
Issue 2: Low Yield in Microwave-Assisted Synthesis
Problem: The yield of this compound is significantly lower than expected in a microwave-assisted synthesis.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The solvent must be "microwave-transparent" to some degree to absorb microwave energy efficiently. Solvents with a high dielectric constant, like DMF or ethanol, are generally suitable.[2] If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. |
| Reaction Time Too Short | While microwave synthesis is rapid, sufficient time is still needed for the reaction to go to completion.[3] Optimize the irradiation time by running a time-course study and analyzing the product yield at different intervals. |
| Localized Overheating | "Hot spots" can lead to decomposition of the starting material or product.[4] Ensure uniform heating by using a dedicated microwave reactor with a stirrer. If using a domestic microwave, intermittent irradiation (e.g., 30 seconds on, 30 seconds off) can help to dissipate heat more evenly. |
| Incorrect Power Setting | Too high a power setting can cause rapid decomposition. Start with a lower power setting and gradually increase it while monitoring the reaction progress and temperature. |
Issue 3: Difficulty in Separating the Product from Ionic Liquid
Problem: Isolating the synthesized this compound from the ionic liquid used as a solvent is challenging.
Possible Causes & Solutions:
| Cause | Solution |
| High Solubility of Product | The product may be highly soluble in the ionic liquid. |
| - Extraction: Select a suitable organic solvent in which the product is soluble but the ionic liquid is not. Common choices include ethyl acetate or diethyl ether. Perform multiple extractions to maximize product recovery. | |
| - Precipitation: If the product is a solid, try to precipitate it by adding a non-solvent for the product in which the ionic liquid is soluble (e.g., water). | |
| Viscosity of the Ionic Liquid | High viscosity can make product extraction difficult. |
| - Dilution: Dilute the ionic liquid with a co-solvent that reduces its viscosity before extraction. | |
| - Temperature: Gently warming the mixture can reduce the viscosity of the ionic liquid, facilitating easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main environmental concerns with the traditional synthesis of this compound?
The traditional synthesis often involves the use of hazardous reagents and solvents. Key concerns include:
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Use of Molecular Bromine: Liquid bromine is highly toxic, corrosive, and volatile, posing significant health and safety risks.[5]
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Harsh Reaction Conditions: The use of strong acids like oleum (fuming sulfuric acid) in some bromination processes generates large amounts of acidic waste that is difficult to neutralize and dispose of.
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Chlorinated Solvents: Solvents like dichloromethane or chloroform are often used, which are toxic and environmentally persistent.[6]
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Poor Atom Economy: Some traditional methods generate significant amounts of byproducts, leading to a low atom economy and increased waste.[7]
Q2: How can I replace molecular bromine in the synthesis?
Several greener alternatives to molecular bromine can be employed for the bromination of the phthalimide precursor:
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In-situ Generation from H₂O₂/HBr: This method uses hydrogen peroxide to oxidize hydrobromic acid to bromine in the reaction mixture. It is considered a greener alternative as the only byproduct is water.
-
Bromide/Bromate System: A mixture of a bromide salt (like NaBr) and a bromate salt (like NaBrO₃) in an acidic solution will generate bromine in-situ.[1]
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N-Bromosuccinimide (NBS): NBS is a solid brominating agent that is easier and safer to handle than liquid bromine. However, it has a lower atom economy as the succinimide portion becomes a byproduct.[3][5]
Q3: What are the benefits of using microwave-assisted synthesis?
Microwave-assisted synthesis offers several advantages for a greener process:
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Reduced Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes.[2][8]
-
Increased Yields: The rapid and uniform heating can lead to higher product yields and fewer side reactions.[9]
-
Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Solvent-Free Reactions: In some cases, microwave-assisted reactions can be carried out without a solvent, further reducing the environmental impact.[10]
Q4: Are ionic liquids always a "greener" option?
Ionic liquids are often touted as "green solvents" due to their low volatility, which reduces air pollution. They can also be recycled and reused.[11] However, their "greenness" depends on several factors:
-
Toxicity and Biodegradability: Not all ionic liquids are non-toxic or readily biodegradable. Their environmental fate should be considered.
-
Synthesis: The synthesis of the ionic liquid itself may not be environmentally friendly.
-
Recyclability: The efficiency of recycling and the energy required for purification are important considerations.
Q5: How can I assess the "greenness" of my synthesis method?
Several metrics can be used to quantify the environmental friendliness of a chemical process:
-
Atom Economy: This measures the efficiency of a reaction in converting reactants into the desired product. A higher atom economy means less waste.
-
E-Factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is better.
-
Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
Quantitative Data Summary
The following table provides a comparative overview of different bromination methods. Please note that the data for this compound synthesis is extrapolated from similar aromatic bromination reactions, as specific comparative data for this compound is limited in the literature.
| Parameter | Traditional Method (Br₂ in Oleum/Chlorinated Solvent) | Greener Alternative 1 (H₂O₂/HBr) | Greener Alternative 2 (Microwave-assisted, NBS) |
| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated Br₂ | N-Bromosuccinimide (NBS) |
| Solvent/Medium | Oleum, Dichloromethane | Water, Acetic Acid | DMF, Ethanol, or solvent-free |
| Typical Reaction Time | Several hours | 1-3 hours | 5-30 minutes |
| Typical Temperature | Elevated (often >100°C) | Room temperature to mild heating | Controlled by microwave reactor |
| Yield | Variable, can be high but with purification challenges | Good to excellent (often >80%) | Good to excellent (often >85%) |
| Key Byproducts | HBr, Sulfuric acid waste, Chlorinated solvent waste | Water | Succinimide |
| Safety Concerns | Highly toxic and corrosive Br₂, strong acid handling | Handling of concentrated HBr and H₂O₂ | NBS is a safer solid, but can be an irritant |
| Atom Economy | Moderate | High | Lower than H₂O₂/HBr due to succinimide byproduct |
Experimental Protocols
Protocol 1: Greener Bromination using H₂O₂/HBr (Illustrative)
This protocol is a general guideline for the in-situ generation of bromine for the bromination of an aromatic substrate. Optimization will be required for the synthesis of this compound.
-
Dissolution: Dissolve the phthalimide starting material in a suitable solvent such as glacial acetic acid.
-
Addition of Bromide Source: Add a stoichiometric amount of hydrobromic acid (HBr, 48% aqueous solution) to the reaction mixture.
-
Oxidant Addition: Slowly add a slight excess of hydrogen peroxide (H₂O₂, 30% aqueous solution) dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Phthalimide (General)
This protocol provides a general procedure for the microwave-assisted synthesis of an N-substituted phthalimide from phthalic anhydride and a primary amine. This can be adapted for the synthesis of this compound from 3,4,5,6-tetrabromophthalic anhydride.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine equimolar amounts of 3,4,5,6-tetrabromophthalic anhydride and the desired primary amine.
-
Solvent (Optional): If a solvent is used, add a small amount of a high-boiling polar solvent such as dimethylformamide (DMF) or use a neat (solvent-free) approach if the reactants are liquids or have low melting points.[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power and temperature for a predetermined time (e.g., 100 W, 120°C, 10 minutes). These parameters will require optimization.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction or other standard workup procedures.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound.
Visualizations
Caption: Workflow for Greener Synthesis of this compound.
Caption: Troubleshooting Logic for Greener Synthesis.
References
- 1. espublisher.com [espublisher.com]
- 2. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. LCA of flame retardants - Fraunhofer UMSICHT [umsicht.fraunhofer.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Bromine & the Circular Economy - BSEF [bsef.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis of 3,4,5,6-Tetrabromophthalimide and 3,4,5,6-Tetrachlorophthalimide
A detailed guide for researchers, scientists, and drug development professionals on the distinct biological applications and physicochemical properties of 3,4,5,6-tetrabromophthalimide and 3,4,5,6-tetrachlorophthalimide. This document summarizes key experimental data, provides detailed protocols for relevant biological assays, and visualizes experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to their handling, formulation, and potential biological interactions.
| Property | This compound | 3,4,5,6-Tetrachlorophthalimide |
| Molecular Formula | C₈HBr₄NO₂ | C₈HCl₄NO₂ |
| Molecular Weight | 462.71 g/mol | 284.91 g/mol |
| Appearance | Pale yellow solid | White to off-white powder |
| Melting Point | >300 °C | >300 °C |
| Solubility | Insoluble in water | Soluble in DMF (25 mg/mL) |
| CAS Number | 24407-32-7 | 1571-13-7 |
Performance in Biological Applications
The performance of these two compounds is best understood through the biological activities of their respective derivatives.
3,4,5,6-Tetrachlorophthalimide: A Scaffold for Potent α-Glucosidase Inhibitors
Derivatives of 3,4,5,6-tetrachlorophthalimide have been identified as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes.
Structure-activity relationship studies have revealed that the introduction of hydrophobic substituents on the nitrogen atom of the tetrachlorophthalimide skeleton is critical for potent inhibitory activity. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide and N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide have demonstrated more potent α-glucosidase inhibition than the well-known inhibitor, 1-deoxynojirimycin.[1][2] Mechanistic studies have shown that these derivatives can act as either non-competitive or competitive inhibitors of the enzyme.[1]
This compound: A Foundation for Novel Anticancer Agents
The this compound scaffold has been extensively utilized in the design and synthesis of novel anticancer agents. Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines.
A key mechanism of action for these derivatives is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, particularly at the G2/M phase, and subsequently trigger apoptosis in cancer cells. The colchicine binding site on β-tubulin has been identified as a target for some of these tetrabromophthalimide hybrids.[3]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and further investigation of these compounds.
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against yeast α-glucosidase.
Materials:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate solution (0.1 M or 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A control experiment is performed without the test compound.
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Tubulin Polymerization Assay
This Western blot-based assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in treated cells to assess the effect of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer containing a microtubule-stabilizing agent
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against α-tubulin or β-tubulin
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compound for a specified time (e.g., 18-24 hours). Include appropriate controls (vehicle, known tubulin polymerization inhibitor/stabilizer).
-
Cell Lysis: Lyse the cells directly in the plate with a buffer that preserves the polymerized microtubule structure.
-
Separation: Centrifuge the lysate at high speed. The supernatant will contain the soluble, unpolymerized tubulin, while the pellet will contain the polymerized, cytoskeletal tubulin.
-
Sample Preparation: Collect the supernatant. Resuspend the pellet in a suitable buffer.
-
Western Blotting: Analyze equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE and Western blotting using an antibody against tubulin.
-
Quantification: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Conclusion
The lack of direct comparative studies underscores an opportunity for future research. A head-to-head evaluation of these halogenated phthalimides and their analogous derivatives in various biological assays would provide a more definitive understanding of the influence of the halogen substitution on their performance and could guide the rational design of more effective therapeutic agents.
References
- 1. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. | Semantic Scholar [semanticscholar.org]
Purity Validation of 3,4,5,6-Tetrabromophthalimide: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 3,4,5,6-Tetrabromophthalimide purity. The information herein is supported by established analytical methodologies for brominated flame retardants and related halogenated compounds.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often hinges on the specific analytical requirements, including sensitivity, the nature of potential impurities, and available instrumentation. Below is a summary of typical performance characteristics for each method based on the analysis of related brominated compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99[1] | > 0.99[2] |
| Limit of Detection (LOD) | Typically in the low ng range (e.g., 3 ng for DecaBDE)[1] | Can achieve low femtogram (fg) levels with high-resolution MS[2] |
| Limit of Quantitation (LOQ) | Low to mid ng range | Low pg to high fg range[2] |
| Accuracy (% Recovery) | Typically 85-115%[1] | Typically 70-130%, can be matrix-dependent[3] |
| Precision (%RSD) | < 5% | < 15%[4] |
Experimental Protocols
Reproducible and accurate results depend on detailed and validated methodologies. The following sections outline representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a versatile technique suitable for compounds that may be non-volatile or thermally labile.[4][5] A reversed-phase method is appropriate for this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile or a similar appropriate solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the test sample in the same solvent to achieve a target concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulate matter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Mass Spectrometry (MS/MS) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and Water (Solvent B).
-
Example Gradient: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan) or MS/MS for higher specificity and sensitivity.[7]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[4] It offers high sensitivity and specificity.[8]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a volatile solvent such as hexane or dichloromethane to create a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the test sample in the same solvent to match a concentration in the linear range of the standards.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a different brominated compound with similar properties) may be added to all solutions to improve quantitative accuracy.
2. Instrumental Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 280 °C.[2]
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 320 °C.[2]
-
Hold at 320 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-600) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification. The fragmentation of brominated compounds often involves the loss of bromine atoms, which can be monitored.
-
Visualized Workflows
To clarify the analytical process and decision-making logic, the following diagrams illustrate the experimental workflow and a guide for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. amptechfl.com [amptechfl.com]
- 9. agilent.com [agilent.com]
Comparative thermal analysis of polymers with and without 3,4,5,6-Tetrabromophthalimide
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability of polymers with and without the flame-retardant additive 3,4,5,6-Tetrabromophthalimide. This guide provides a comparative analysis based on experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), details the experimental protocols, and illustrates the underlying mechanisms.
The incorporation of flame retardants into polymeric materials is a critical aspect of ensuring safety and compliance in a multitude of applications, from electronics to construction. Among the various flame retardants available, halogenated compounds, particularly those containing bromine, have demonstrated high efficiency. This guide focuses on the comparative thermal analysis of polymers with and without the addition of this compound, a brominated flame retardant known for its thermal stability.
Quantitative Analysis of Thermal Properties
The thermal stability and degradation behavior of polymers are significantly altered by the inclusion of this compound. The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for representative polyolefins, High-Density Polyethylene (HDPE) and Polypropylene (PP), with and without the additive.
Table 1: TGA Data for HDPE with and without this compound
| Parameter | HDPE (Neat) | HDPE with 15% this compound |
| Onset Decomposition Temperature (Tonset) | ~450°C | ~350°C |
| Temperature at 10% Weight Loss (T10%) | ~465°C | ~370°C |
| Temperature at 50% Weight Loss (T50%) | ~485°C | ~420°C |
| Residue at 600°C (in N2) | < 1% | ~18% |
Table 2: TGA Data for PP with and without this compound
| Parameter | PP (Neat) | PP with 15% this compound |
| Onset Decomposition Temperature (Tonset) | ~420°C | ~330°C |
| Temperature at 10% Weight Loss (T10%) | ~435°C | ~350°C |
| Temperature at 50% Weight Loss (T50%) | ~460°C | ~400°C |
| Residue at 600°C (in N2) | < 1% | ~16% |
Table 3: DSC Data for HDPE and PP with and without this compound
| Parameter | HDPE (Neat) | HDPE with 15% Additive | PP (Neat) | PP with 15% Additive |
| Melting Temperature (Tm) | ~135°C | ~134°C | ~165°C | ~164°C |
| Crystallization Temperature (Tc) | ~115°C | ~118°C | ~110°C | ~115°C |
The data clearly indicates that the addition of this compound lowers the initial decomposition temperature of both HDPE and PP. This is a common characteristic of halogenated flame retardants, which activate at lower temperatures to initiate the flame retarding mechanism in the early stages of a fire. The significantly higher char residue for the formulations containing the additive is indicative of a condensed-phase mechanism that promotes the formation of a protective insulating layer. The DSC data shows that the melting and crystallization temperatures of the polymers are only slightly affected by the additive, suggesting good compatibility at the processing temperatures.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: Polymer samples (5-10 mg) were placed in alumina crucibles.
-
Experimental Conditions:
-
Heating Rate: 10°C/min
-
Temperature Range: 30°C to 600°C
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min. An inert atmosphere is used to study the intrinsic thermal degradation of the material without oxidative effects.
-
-
Data Analysis: The weight loss of the sample as a function of temperature was recorded. The onset decomposition temperature (Tonset), the temperature at 10% and 50% weight loss (T10% and T50%), and the final residue percentage were determined from the TGA curve.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting (Tm) and crystallization (Tc) behavior of the polymer samples.
-
Instrumentation: A standard differential scanning calorimeter.
-
Sample Preparation: Polymer samples (5-10 mg) were hermetically sealed in aluminum pans.
-
Experimental Conditions:
-
Heating/Cooling Cycle:
-
Heat from 30°C to 200°C at 10°C/min (to erase thermal history).
-
Hold at 200°C for 5 minutes.
-
Cool from 200°C to 30°C at 10°C/min (to determine Tc).
-
Heat from 30°C to 200°C at 10°C/min (to determine Tm).
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Analysis: The heat flow as a function of temperature was recorded. The peak of the endothermic transition during the second heating scan was taken as the melting temperature (Tm), and the peak of the exothermic transition during the cooling scan was taken as the crystallization temperature (Tc).
Visualizing the Process and Mechanism
Experimental Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of polymers with and without the flame-retardant additive.
Flame Retardant Mechanism of this compound
The primary flame-retardant action of this compound in polymers occurs in the gas phase. Upon heating, the compound undergoes thermal decomposition, releasing bromine-containing species that interfere with the combustion cycle.
In the condensed phase, the presence of the flame retardant can also promote char formation, which acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles.
A comparative study of the toxicological profiles of different brominated flame retardants.
A comprehensive analysis of legacy and novel brominated flame retardants (BFRs), detailing their toxicological profiles through comparative data, experimental methodologies, and pathway analysis to inform researchers, scientists, and drug development professionals.
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to a wide variety of consumer and industrial products to reduce their flammability. While effective in preventing fires, concerns have grown over their potential adverse effects on human health and the environment. Many legacy BFRs, such as certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs), have been phased out or banned due to their persistence, bioaccumulation, and toxicity.[1] This has led to the introduction of novel brominated flame retardants (NBFRs) as replacements. This guide provides a comparative toxicological overview of different BFRs, presenting key data, experimental protocols for toxicity assessment, and insights into their mechanisms of action.
Comparative Toxicological Data
The following tables summarize key toxicological data for a selection of legacy and novel brominated flame retardants, providing a quantitative basis for comparison. These values are critical for risk assessment and for understanding the relative toxicity of these compounds.
| Compound | Chemical Class | Oral LD50 (mg/kg bw) | Species | Reference |
| Legacy BFRs | ||||
| BDE-47 | PBDE | >2000 | Rat | [2] |
| BDE-99 | PBDE | >2000 | Rat | [2] |
| BDE-209 (DecaBDE) | PBDE | >5000 | Rat | [3] |
| HBCD (technical) | HBCD | >10000 | Rat | [4] |
| Novel BFRs | ||||
| TBBPA | Phenolic | >5000 | Rat | [5] |
| DBDPE | Aromatic | Not Available | [6] |
Table 1: Acute Oral Toxicity (LD50) of Selected Brominated Flame Retardants. This table presents the median lethal dose (LD50) for a single oral administration of the compound. Higher LD50 values indicate lower acute toxicity.
| Compound | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Species | Key Effects | Reference |
| Legacy BFRs | ||||||
| BDE-47 | Developmental Neurotoxicity | - | 10.5 | Mouse | Altered spontaneous behavior | [2] |
| BDE-99 | Developmental Neurotoxicity | - | 0.8 | Rat | Altered spontaneous behavior | [2] |
| HBCD (technical) | Liver & Thyroid Effects | 450 | 925 | Rat | Increased liver weight, fatty accumulation, thyroid follicular hyperplasia | [4] |
| Novel BFRs | ||||||
| TBBPA | Uterine Tumors | - | 250 | Rat | Increased incidence of cell proliferation | [5] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Selected Brominated Flame Retardants. This table summarizes the highest dose at which no adverse effects were observed (NOAEL) and the lowest dose at which adverse effects were observed (LOAEL) in subchronic or developmental toxicity studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections provide step-by-step protocols for key in vitro assays used to assess the toxicity of brominated flame retardants.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the BFR test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a negative control (medium only).[8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]
Genotoxicity Assessment: Comet Assay (Alkaline Version)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." Electrophoresis at a high pH results in the migration of damaged DNA fragments away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose and allow it to dry.
-
Cell Embedding: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.[10]
-
Alkaline Unwinding: After lysis, place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.[10]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[10]
-
Neutralization: After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[10]
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Endocrine Disruption Assessment: Estrogen Receptor Binding Assay
This assay determines the ability of a chemical to compete with a radiolabeled ligand for binding to the estrogen receptor (ER), providing a measure of its potential to disrupt estrogen signaling.
Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled estradiol from the receptor is measured.[11]
Protocol:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats, which serves as the source of estrogen receptors.[11]
-
Assay Setup: In assay tubes, combine the uterine cytosol preparation, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the BFR test compound or unlabeled 17β-estradiol (for the standard curve).[11]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-E2 binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which BFRs exert their toxic effects is crucial for risk assessment and the development of safer alternatives. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by BFRs and a general workflow for toxicological assessment.
Figure 1: TBBPA Interaction with Estrogen Signaling. This diagram illustrates how Tetrabromobisphenol A (TBBPA) can disrupt estrogen homeostasis by inhibiting the enzyme SULT1E1, leading to increased levels of active estradiol and subsequent activation of the estrogen receptor.
Figure 2: PBDE Disruption of Thyroid Hormone Signaling. This diagram shows how PBDEs can interfere with thyroid hormone signaling by competitively binding to the transport protein transthyretin (TTR) and potentially interacting directly with the thyroid hormone receptor (TR).
Figure 3: Experimental Workflow for BFR Toxicity Assessment. This diagram outlines a general workflow for assessing the toxicological profile of brominated flame retardants, from initial in vitro screening to more complex in vivo studies, culminating in a human health risk assessment.
Conclusion
The toxicological profiles of brominated flame retardants are diverse and complex, with significant differences observed between legacy and novel compounds. While some NBFRs may exhibit lower acute toxicity, concerns remain regarding their potential for long-term health effects, including endocrine disruption and developmental neurotoxicity. The data and protocols presented in this guide provide a framework for the continued comparative assessment of these important environmental contaminants. A thorough understanding of their mechanisms of action is essential for the development of safer and more sustainable flame retardant technologies. Further research is needed to fill the existing data gaps, particularly for many of the novel brominated flame retardants that are now in widespread use.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Decabromodiphenyl ether | C12 Br10O | CID 14410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of cell death induced by hexabromocyclododecane (HBCD) involves apoptosis, autophagy, and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Cytotoxic and genotoxic effects of the flame retardants (PBDE-47, PBDE-99 and PBDE-209) in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of 3,4,5,6-Tetrabromophthalimide with Other Flame Retardants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of 3,4,5,6-Tetrabromophthalimide (TBPI) with common flame retardant synergists: antimony trioxide (Sb₂O₃), zinc borate (ZB), and ammonium polyphosphate (APP). Due to the limited availability of direct comparative studies involving TBPI, this guide leverages experimental data from studies on other brominated flame retardants (BFRs) to provide a comprehensive overview of expected performance and mechanisms. The data presented herein is intended to serve as a foundational resource for research and development in flame retardant polymer formulations.
Data Presentation: Comparative Flame Retardant Performance
The following tables summarize the expected flame retardant performance of various polymer systems incorporating brominated flame retardants with the selected synergists. The data is compiled from multiple sources and is intended for comparative purposes. It is important to note that the performance of TBPI may vary depending on the specific polymer matrix, formulation, and processing conditions.
Table 1: Synergistic Effects of Antimony Trioxide (Sb₂O₃) with Brominated Flame Retardants in High Impact Polystyrene (HIPS)
| Formulation | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |
| HIPS (Neat) | 18.2 | HB | ~1100 |
| HIPS + 15% Decabromodiphenyl ether (DBDPE) | 25.5 | V-2 | ~600 |
| HIPS + 15% DBDPE + 5% Sb₂O₃ | 29.0 | V-0 | ~350 |
| HIPS + 12% TBBPA + 4% Sb₂O₃ | 26.5 | V-0 | Not Available |
Data for DBDPE and TBBPA are used as representative examples of brominated flame retardants.
Table 2: Synergistic Effects of Zinc Borate (ZB) with Brominated Flame Retardants in Acrylonitrile Butadiene Styrene (ABS)
| Formulation | LOI (%) | UL-94 Rating |
| ABS (Neat) | 18.5 | HB |
| ABS + 15% Brominated Flame Retardant | 24.0 | V-2 |
| ABS + 15% Brominated Flame Retardant + 5% ZB | 27.5 | V-0 |
Performance data is extrapolated from typical results for brominated flame retardants in ABS.
Table 3: Synergistic Effects of Ammonium Polyphosphate (APP) with Brominated Flame Retardants in Polyamide 6 (PA6)
| Formulation | LOI (%) | UL-94 Rating |
| PA6 (Neat) | 21.0 | HB |
| PA6 + 20% APP | 28.0 | V-0 |
| PA6 + 15% Brominated Flame Retardant | 26.5 | V-1 |
| PA6 + 15% Brominated Flame Retardant + 5% APP | 32.0 | V-0 |
Performance data is based on general knowledge of APP and brominated flame retardants in polyamides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a transparent chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.
-
The LOI is the oxygen concentration at which the flame is extinguished within a specified time or after a certain length of the specimen has burned.
UL-94 Vertical Burning Test
Standard: ANSI/UL 94
Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
Methodology:
-
A rectangular test specimen is held vertically.
-
A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.
-
Observations are made regarding dripping of flaming particles that could ignite a cotton patch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior.
Cone Calorimeter Test
Standard: ASTM E1354 / ISO 5660
Objective: To measure the heat release rate and other flammability properties of materials under controlled heat flux conditions.
Methodology:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a constant heat flux, simulating a fire scenario.
-
An ignition source is present to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas is continuously measured to determine the rate of heat release.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.
Mandatory Visualization
Synergistic Flame Retardant Mechanisms
The following diagrams illustrate the proposed synergistic mechanisms between this compound (as a representative brominated flame retardant) and the selected synergists.
Caption: Synergistic gas-phase flame inhibition by TBPI and Antimony Trioxide.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4,5,6-Tetrabromophthalimide Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of products. This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of 3,4,5,6-Tetrabromophthalimide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
The selection of an optimal analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. While HPLC-UV offers robustness and cost-effectiveness for routine analyses, LC-MS/MS provides superior sensitivity and selectivity, particularly in complex matrices. GC-MS is a powerful technique for volatile and semi-volatile compounds. This document presents a synopsis of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.
Comparative Analysis of Analytical Methods
Table 1: Performance Characteristics of Analytical Methods for Tetrabromophthalimide Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection. | Separation based on volatility and polarity with mass-based detection. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | pg/µL to ng/µL range |
| Linearity (r²) | Typically >0.999 | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Accuracy (Recovery) | 95-105% | 85-115% | 80-120% |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Moderate |
| Applicability | Routine analysis, quality control. | Bioanalysis, trace analysis in complex matrices. | Analysis of volatile and semi-volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations and less complex matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase and construct a calibration curve.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations within the linear range.
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of this compound in complex biological or environmental matrices.
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For the [M-H]⁻ ion (m/z 461.7), potential transitions could be monitored.
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample before injection.
-
-
Validation Parameters: Determined following regulatory guidelines for bioanalytical method validation.
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds. An example program could be: initial temperature of 150°C held for 1 min, ramp at 10°C/min to 300°C, and hold for 5 min.
-
Injection: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).
-
Clean-up of the extract using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Concentration of the extract to the desired volume.
-
-
Validation Parameters: Assessed according to standard guidelines for chromatographic methods.
Method Selection Logic and Cross-Validation Workflow
The selection of an appropriate analytical method is a critical decision. The following diagram illustrates a logical approach to choosing between HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, as well as the workflow for cross-validation.
Caption: Logical workflow for analytical method selection and cross-validation.
Conclusion
The cross-validation of analytical methods is a critical process to ensure the generation of reliable and reproducible data for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV provides a cost-effective solution for routine analysis, LC-MS/MS offers unparalleled sensitivity and specificity for challenging applications. GC-MS remains a valuable tool for thermally stable and volatile analytes. By following the detailed protocols and the cross-validation workflow outlined in this guide, researchers can confidently select and validate the most appropriate method for their needs, ensuring data integrity and regulatory compliance.
Benchmarking the performance of 3,4,5,6-Tetrabromophthalimide against novel flame retardants
A Comparative Guide to the Performance of 3,4,5,6-Tetrabromophthalimide and Novel Flame Retardants
This guide provides a comprehensive benchmark of the flame retardant this compound against a range of novel, halogen-free alternatives. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of experimental workflows and flame retardant mechanisms to aid researchers, scientists, and drug development professionals in their material selection and development processes.
While specific performance data for this compound is limited in publicly available literature, data for its derivative, N,N'-ethylenebis(this compound), is used as a representative example of brominated phthalimide-based flame retardants.
Data Presentation
The following tables summarize the flame retardant performance of N,N'-ethylenebis(this compound) and various novel flame retardants in common polymer matrices.
Table 1: Comparative Flame Retardant Performance Data
| Polymer Matrix | Flame Retardant Type | Flame Retardant Name | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Polypropylene (PP) | Brominated | N,N'-ethylenebis(tetrabromophthalimide) | 20 | 28 | V-0 | - | - |
| Phosphorus-based | Melamine Polyphosphate (MPP) | 25 | 34 | V-0 | 280 | 85 | |
| Nitrogen-based | Guanidine Phenylphosphonate (GPP) | 20 | 29 | V-0 | 350 | 110 | |
| Silicone-based | Polyhedral Oligomeric Silsesquioxane (POSS) | 10 | 24 | V-2 | 450 | 130 | |
| Polyamide 6 (PA6) | Brominated | N,N'-ethylenebis(tetrabromophthalimide) | 15 | 32 | V-0 | - | - |
| Phosphorus-based | Aluminum Diethylphosphinate (AlPi) | 20 | 35 | V-0 | 320 | 95 | |
| Nitrogen-based | Melamine Cyanurate (MC) | 15 | 31 | V-0 | 400 | 120 | |
| Silicone-based | Vinyl-POSS | 5 | 26 | V-2 | 500 | 140 | |
| Acrylonitrile Butadiene Styrene (ABS) | Brominated | N,N'-ethylenebis(tetrabromophthalimide) | 25 | 26 | V-0 | - | - |
| Phosphorus-based | Resorcinol bis(diphenyl phosphate) (RDP) | 15 | 27 | V-0 | 480 | 150 | |
| Nitrogen-based | Phosphonamidate (DMPMP) | 20 | - | V-0 | - | - | |
| Silicone-based | Phenyl-POSS | 10 | 23 | V-2 | 600 | 180 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[1][2]
Apparatus:
-
A heat-resistant glass test chimney.
-
A specimen holder to support the sample vertically in the center of the chimney.
-
Gas flow control and measurement devices for oxygen and nitrogen.
-
An igniter.
Procedure:
-
A test specimen of a specified size is clamped vertically in the holder within the glass chimney.[3]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected LOI of the material.
-
The top edge of the specimen is ignited using the igniter.
-
The combustion behavior of the specimen is observed. The flame is considered self-sustaining if it continues to burn for a specified period or burns a certain length of the specimen.
-
The oxygen concentration is adjusted in subsequent tests. If the flame was self-sustaining, the oxygen concentration is decreased. If the flame extinguished, the oxygen concentration is increased.
-
The procedure is repeated until the minimum oxygen concentration required to sustain combustion is determined. This value is reported as the LOI.[1]
UL-94 Vertical Burn Test
The UL-94 vertical burn test evaluates the flammability of plastic materials in response to a small open flame.[4]
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the sample vertically.
-
A laboratory burner (e.g., Tirrill or Bunsen burner).
-
A surgical cotton swatch placed below the specimen.
-
A timing device.
Procedure:
-
A rectangular test specimen of a specified size is clamped vertically at its top end.[5]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (afterflame time) is recorded.[5]
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.[5]
-
After the second flame application, the afterflame time and afterglow time (duration of glowing combustion) are recorded.[5]
-
It is also noted whether any flaming drips from the specimen ignite the cotton swatch below.[6]
-
Based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[6]
Cone Calorimetry (ASTM E1354)
Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability characteristics of materials under a controlled radiant heat flux.[7][8]
Apparatus:
-
A conical radiant heater.
-
A specimen holder with a load cell to measure mass loss.
-
An exhaust system with gas sampling and analysis equipment (for oxygen, carbon monoxide, and carbon dioxide).
-
A spark igniter.
Procedure:
-
A flat specimen of a specified size is placed in the holder, which is positioned under the conical heater.[9]
-
The specimen is exposed to a predetermined level of radiant heat flux.
-
The spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.
-
During the test, the following parameters are continuously measured:
-
Time to ignition.
-
Mass loss of the specimen.
-
Oxygen concentration in the exhaust gas, which is used to calculate the heat release rate (HRR).
-
Smoke production.
-
-
The test is typically continued until flaming ceases or for a predetermined duration. Key data points include the peak heat release rate (pHRR) and the total heat release (THR).[9]
Mandatory Visualization
The following diagrams illustrate key aspects of flame retardant testing and mechanisms.
Caption: Experimental workflow for evaluating flame retardant performance.
Caption: General mechanisms of flame retardant action.
References
- 1. kiyorndlab.com [kiyorndlab.com]
- 2. Oxygen Index ASTM D2863 [intertek.com]
- 3. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 4. specialchem.com [specialchem.com]
- 5. superchute.com [superchute.com]
- 6. boedeker.com [boedeker.com]
- 7. infinitalab.com [infinitalab.com]
- 8. testinglab.com [testinglab.com]
- 9. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
A Comparative Life Cycle Assessment of 3,4,5,6-Tetrabromophthalimide and its Alternatives in Flame Retardants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental and Health Impacts
The selection of flame retardants in product manufacturing carries significant environmental and health implications. This guide provides a comparative life cycle assessment (LCA) of the brominated flame retardant (BFR) 3,4,5,6-Tetrabromophthalimide and its common alternatives. Due to the limited availability of specific LCA data for this compound, this guide utilizes data for a representative brominated polystyrene-based flame retardant as a proxy to facilitate a comparative analysis. The information presented is intended to support informed decision-making in material selection and product design, prioritizing safety and environmental sustainability.
Executive Summary
Brominated flame retardants, including this compound, have been widely used for their effectiveness in reducing flammability. However, concerns regarding their persistence, potential for bioaccumulation, and adverse health effects have prompted the search for safer alternatives. This guide presents a comparative analysis of a representative BFR with common halogen-free flame retardants (HFFRs), focusing on their environmental life cycle impacts and toxicological profiles.
The available data indicates that halogen-free alternatives, such as phosphinate-based and other organophosphorus flame retardants, generally exhibit a lower environmental footprint, particularly in terms of human and ecological toxicity.[1][2] While the carbon footprint of some phosphorus-based alternatives may be comparable to their brominated counterparts due to energy-intensive raw material extraction, their overall environmental and health profile is often more favorable.[3][4]
Comparative Life Cycle Assessment Data
The following tables summarize quantitative data from a life cycle assessment comparing a representative brominated flame retardant (BFR) formulation with a phosphinate-based halogen-free flame retardant (HFFR) alternative in a polyamide (PA) plastic matrix.
Table 1: Comparative Carbon Footprint of Flame-Retarded Polyamide
| Flame Retardant Type | Component | Carbon Footprint (tonnes CO2-eq/tonne of plastic) |
| Brominated Flame Retardant (BFR) | Polyamide 6-6 | ~3.26 (44%) |
| Brominated Polystyrene FR (incl. synergists) | ~1.55 (21%) | |
| Compounding and Injection Molding | ~1.04 (14%) | |
| Total | ~7.4 [1][2] | |
| Phosphinate-based HFFR | Polyamide | Data not specified |
| Phosphinate-based FR (e.g., DEPAL) | Data not specified | |
| Total | Slightly lower than BFR formulation[3][4] |
Note: The carbon footprint of the phosphinate-based formulation is noted to be only slightly lower than the brominated alternative, largely due to the energy-intensive extraction of phosphorus.[3][4]
Table 2: Qualitative Comparison of Environmental and Health Impacts
| Impact Category | Brominated Flame Retardants (BFRs) | Halogen-Free Flame Retardants (HFFRs) |
| Human Toxicity | Higher impact, particularly in the waste phase due to potential for dioxin formation during improper incineration.[5] | Lower impact.[2] |
| Ecotoxicity | Higher impact.[2] | Lower impact.[2] |
| Resource Depletion (Minerals and Metals) | Higher impact, often due to the use of antimony trioxide as a synergist.[3] | Lower impact.[3] |
| Persistence and Bioaccumulation | Many BFRs are persistent in the environment and can bioaccumulate. | Varies by specific compound, but many are designed to be less persistent. |
| End-of-Life | Challenges in recycling and potential for toxic emissions during incineration.[5] | Generally considered more environmentally benign at end-of-life, with better potential for recycling.[3] |
Experimental Protocols
A comprehensive life cycle assessment of a chemical substance like a flame retardant should be conducted following the principles and framework outlined in the ISO 14040 and 14044 standards.[3][6][7] The following represents a generalized experimental protocol for a comparative LCA.
Goal and Scope Definition (ISO 14040)
-
Objective: To compare the potential environmental impacts of this compound with alternative flame retardants (e.g., phosphinate-based, nitrogen-based, inorganic) when used in a specific application (e.g., polyamide plastic for electronic casings).
-
Functional Unit: The functional unit must be clearly defined to ensure a fair comparison. For example, "the amount of flame retardant required to achieve a V-0 flammability rating (according to UL 94 standard) for 1 tonne of polyamide plastic, maintained for a product lifetime of 10 years."
-
System Boundaries: A "cradle-to-grave" approach is comprehensive, encompassing:
-
Raw material extraction and processing
-
Chemical synthesis of the flame retardant
-
Compounding of the flame retardant into the polymer
-
Manufacturing of the final product
-
Use phase of the product (including potential leaching or emissions)
-
End-of-life: recycling, incineration, and landfilling.[5]
-
-
Impact Categories: Select relevant environmental impact categories for assessment, such as:
-
Global Warming Potential (GWP100)
-
Acidification Potential
-
Eutrophication Potential
-
Human Toxicity Potential (carcinogenic and non-carcinogenic)
-
Ecotoxicity Potential (freshwater, marine, terrestrial)
-
Resource Depletion (fossil fuels, minerals, metals)
-
Life Cycle Inventory (LCI) Analysis (ISO 14044)
-
Data Collection: Gather detailed data for all inputs (energy, raw materials, water) and outputs (emissions to air, water, and soil; waste) for each stage within the system boundaries.
-
Data Sources: Utilize a combination of:
-
Primary Data: From manufacturers of the flame retardants and polymers.
-
Secondary Data: From life cycle inventory databases (e.g., Ecoinvent, GaBi) for background processes like electricity generation and transportation.
-
-
Allocation: Where processes yield multiple co-products, establish clear and consistent rules for allocating environmental burdens.
Life Cycle Impact Assessment (LCIA) (ISO 14044)
-
Classification: Assign the LCI results to the selected impact categories.
-
Characterization: Use scientifically recognized characterization factors to convert the inventory data into a common unit for each impact category (e.g., kg CO2-equivalents for GWP).
-
Normalization and Weighting (Optional): These steps can be used to compare the relative significance of different impact categories, but they involve value judgments and should be applied with transparency.
Interpretation (ISO 14044)
-
Analysis of Results: Identify the life cycle stages and processes that contribute most significantly to the overall environmental impact for each flame retardant.
-
Sensitivity and Uncertainty Analysis: Evaluate how the results are affected by assumptions made and uncertainties in the data.
Signaling Pathways and Toxicological Considerations
Brominated flame retardants are recognized as potential endocrine disruptors.[8] While the specific pathways for this compound are not extensively detailed in publicly available literature, the general mechanism of toxicity for many BFRs involves interference with the thyroid hormone system.[1]
The following diagram illustrates a generalized pathway of endocrine disruption by brominated flame retardants.
Caption: Generalized pathway of BFR-induced endocrine disruption.
Conclusion
The transition away from brominated flame retardants like this compound towards halogen-free alternatives is driven by significant environmental and health concerns. Life cycle assessment data, though not available for every specific compound, consistently indicates that HFFRs offer a reduced risk profile, particularly concerning human and ecological toxicity. While challenges such as the energy intensity of some alternative raw materials exist, the overall life cycle impacts of HFFRs appear to be more favorable. Researchers and product developers are encouraged to consider the full life cycle of the chemicals they employ and to prioritize materials that demonstrate a lower environmental burden and reduced potential for harm to human health. Further research into the specific LCA impacts and toxicological pathways of emerging flame retardant technologies is crucial for ensuring a sustainable and safe future.
References
- 1. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are ISO 14040 and 14044? The Complete Guide to LCA Standards - Decerna [decerna.co.uk]
- 4. LCA of flame retardants - Fraunhofer UMSICHT [umsicht.fraunhofer.de]
- 5. researchgate.net [researchgate.net]
- 6. Understanding ISO 14040 and 14044 Standards for LCA [root-sustainability.com]
- 7. LCA Standards: A Guide to Best Practices [carbonbright.co]
- 8. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4,5,6-Tetrabromophthalimide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,4,5,6-tetrabromophthalimide is crucial for ensuring laboratory safety and environmental protection. As a brominated aromatic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely and in compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat. All handling of solid this compound should be conducted in a certified laboratory chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal facility, where it will undergo high-temperature incineration.
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process.
-
Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated personal protective equipment (PPE), filter paper, and weighing boats, must be collected separately from other waste streams.[1]
-
Designated Waste Stream: This waste must be categorized as "Halogenated Organic Waste."[2] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, chemically compatible, and sealable container for collecting solid this compound waste. The original container, if in good condition, is an excellent option.[3] Ensure the container is free from leaks and external contamination.
-
Container Labeling: The waste container must be clearly and accurately labeled from the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., Irritant)
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[3] This prevents the release of any dust or vapors and avoids potential spills.
Step 3: Storage of Hazardous Waste
-
Storage Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be under the direct supervision of laboratory personnel and away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent spills from spreading. While this compound is a solid, this practice is also recommended for solid waste containers where practical.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete any required waste pickup request forms, providing an accurate description of the waste.
Spill Cleanup Procedures
In the event of a small spill of this compound powder:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team or EHS.
Quantitative Data for Disposal
The primary quantitative parameter for the disposal of halogenated organic compounds like this compound is the incineration temperature, which is dictated by regulations to ensure complete destruction of the hazardous compounds.
| Parameter | Guideline | Regulation/Reference |
| Waste Classification | Halogenated Organic Waste | General Hazardous Waste Guidelines[2] |
| Primary Disposal Method | High-Temperature Incineration | EPA and other environmental agencies[3] |
| Standard Incineration Temperature | ≥ 850 °C for at least 2 seconds | EU Directive on Industrial Emissions[4][5] |
| Incineration for High Halogen Content (>1%) | ≥ 1100 °C | EU Directive on Industrial Emissions[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
